2-cyano-3-(1H-indol-3-yl)acrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-85-8 | |
| Record name | NSC60406 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-3-(1H-indol-3-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
| Property | Value | Compound | Data Type |
| Molecular Formula | C₁₂H₉N₃O | Parent Compound | Calculated |
| Molecular Weight | 211.22 g/mol | Parent Compound | Calculated |
| Appearance | Yellow Powder[1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Experimental[1] |
| Melting Point | 273–275 °C[1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Experimental[1] |
| Solubility | Soluble in DMSO and ethanol[2] | (E)-2-cyano-3-(1H-indol-5-yl)acrylamide | Experimental[2] |
| pKa | Not Available | - | - |
| LogP | Not Available | - | - |
Synthesis and Characterization
The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
General Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide[1].
Materials:
-
Indole-3-carboxaldehyde
-
2-Cyanoacetamide
-
Toluene (Solvent)
-
Triethylamine (Catalyst)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL), add 2-cyanoacetamide (1 mmol).
-
Add 5–10 drops of triethylamine to the mixture to act as a catalyst.
-
Heat the reaction mixture to 110 °C and maintain under magnetic stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with distilled water to remove any remaining catalyst and water-soluble impurities.
-
Dry the product in a desiccator under a vacuum.
-
For further purification, recrystallize the crude product from ethanol.
Characterization
The structural elucidation of the synthesized compound would be performed using standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: For the N-phenyl derivative, characteristic absorption bands are observed for the carbonyl group (C=O) at 1651 cm⁻¹, the nitrile group (CN) at 2206 cm⁻¹, and the amide/amine (NH) groups at 3275 cm⁻¹[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the characteristic vinyl proton signal.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
dot
Caption: Synthesis and Characterization Workflow
Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, its derivatives have shown significant potential as anti-inflammatory and anti-cancer agents.
Anti-Inflammatory Activity: COX-2 Inhibition
The N-phenylacrylamide derivative, ICMD-01, was designed as a hybrid of indomethacin and paracetamol and has demonstrated anti-inflammatory properties[1]. Molecular docking studies suggest that this compound can bind to the active site of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins[1]. The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
dot
Caption: COX-2 Inhibition Signaling Pathway
Anti-Cancer Activity: TDO Inhibition
Derivatives of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide have been synthesized and identified as inhibitors of Tryptophan 2,3-dioxygenase (TDO)[3]. TDO is an enzyme that catabolizes tryptophan into N-formylkynurenine. In the context of cancer, overexpression of TDO in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which impairs the function of immune cells, such as T-cells, and promotes immune evasion[3]. By inhibiting TDO, these compounds can help to restore immune function against the tumor.
dot
Caption: TDO Inhibition and Immune Response
Other studies have also pointed towards trans-indole-3-acrylamide derivatives as inhibitors of tubulin polymerization, suggesting another potential anti-cancer mechanism of action[4]. These compounds can arrest the cell cycle in the G2/M phase and induce apoptosis[4].
Conclusion
This compound is a versatile scaffold in medicinal chemistry. While comprehensive physicochemical data on the parent compound is sparse, its derivatives have been synthesized and characterized, showing significant promise as anti-inflammatory and anti-cancer agents. The established Knoevenagel condensation provides a reliable route for synthesis, and the known biological activities of its derivatives, particularly as COX-2 and TDO inhibitors, offer a strong rationale for further investigation and development of this class of compounds. Future research should focus on determining the specific physicochemical and pharmacological properties of the parent compound to fully elucidate its therapeutic potential.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-cyano-3-(1H-indol-3-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives represent a class of compounds with significant therapeutic potential, primarily attributed to their diverse mechanisms of action impacting key signaling pathways in inflammation and oncology. This technical guide provides a comprehensive overview of the core mechanisms of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The primary molecular targets identified for this class of compounds include Tryptophan 2,3-dioxygenase (TDO), Deubiquitinases (DUBs), components of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Nuclear Factor-kappa B (NF-κB) signaling cascades, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This document aims to serve as a foundational resource for researchers and professionals engaged in the development of drugs targeting these pathways.
Introduction
The this compound scaffold is a versatile pharmacophore that has been the subject of extensive research in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-infective, and anti-cancer properties. The core structure, featuring an indole ring, a cyano group, and an acrylamide moiety, allows for diverse chemical modifications, leading to compounds with varied target specificities and potencies. This guide focuses on elucidating the primary mechanisms through which this class of molecules exerts its biological effects.
Core Mechanisms of Action and Key Molecular Targets
The therapeutic potential of this compound derivatives stems from their ability to modulate multiple signaling pathways central to disease pathogenesis.
Inhibition of Tryptophan 2,3-dioxygenase (TDO)
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive milieu that facilitates tumor immune evasion.
A derivative of the core compound, (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide, has been identified as a potent TDO inhibitor with an IC50 value of 1.25 ± 0.04 μM[1]. This inhibition is proposed to occur through the interaction of the this compound scaffold with the active site of the TDO enzyme. By blocking TDO activity, these compounds can restore local tryptophan levels and reduce kynurenine production, thereby enhancing anti-tumor immune responses.
Modulation of Deubiquitinase (DUB) Activity
Deubiquitinases (DUBs) are a family of proteases that remove ubiquitin from substrate proteins, playing a crucial role in regulating various cellular processes, including inflammatory signaling. A library of 2-cyano-3-acrylamide small molecules has been shown to possess DUB inhibitory activity[3]. One such compound, referred to as C6, demonstrated the ability to inhibit DUB activity in both human and murine cells, leading to reduced intracellular replication of pathogens[3]. The anti-inflammatory effects of these compounds are, in part, attributed to their ability to modulate the NF-κB signaling pathway through the inhibition of DUBs that are essential for its activation.
Inhibition of JAK/STAT Signaling
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. While direct quantitative data for the parent compound is not available, the structural similarity of this compound to known JAK/STAT inhibitors suggests its potential to modulate this pathway. Inhibition of JAK kinases would prevent the phosphorylation and subsequent activation of STAT proteins, leading to a downstream reduction in the transcription of inflammatory genes.
Antagonism of the CRTH2 Receptor
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is implicated in allergic inflammation. A derivative of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide was identified as a CRTH2 receptor antagonist in a high-throughput screening campaign[4]. By blocking the binding of PGD2 to CRTH2, these compounds can inhibit the activation and recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.
Quantitative Data on Biological Activity
While extensive quantitative data for the parent compound this compound is limited in the public domain, studies on its derivatives provide valuable insights into the structure-activity relationship and potency of this chemical class.
| Compound Derivative | Target | Assay Type | IC50 / EC50 | Reference |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | TDO | Enzymatic Assay | 1.25 ± 0.04 µM | [1] |
| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | TNF-α production | Cell-based (J774 macrophages) | EC50 = 7.02 ± 4.24 µM | [2] |
| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | Cell Viability | Cell-based (J774 macrophages) | CC50 = 977.25 ± 655.36 µM | [2] |
| 2-cyano-3-acrylamide derivative (C6) | DUBs | Cell-based | - | [3] |
| Imidazopyridine derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | TAK1 | Kinase Assay | IC50 = 27 nM | [5] |
Note: The activity of the parent compound, this compound, is expected to be influenced by the specific substitutions on the acrylamide and indole moieties. The data presented for its derivatives highlight the potential for potent and selective inhibition of various therapeutic targets.
Detailed Experimental Protocols
TDO Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TDO.
Materials:
-
Recombinant human TDO enzyme
-
L-Tryptophan (substrate)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Detection reagent (e.g., Ehrlich's reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the TDO enzyme to each well.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-Tryptophan to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add the detection reagent to each well to quantify the amount of kynurenine produced.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (WST-1)
Objective: To assess the cytotoxicity of the test compounds on a specific cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Test compound
-
WST-1 reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add WST-1 reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for STAT Phosphorylation
Objective: To determine the effect of the test compound on the phosphorylation of STAT proteins.
Materials:
-
Cell line of interest
-
Cytokine for stimulation (e.g., IFN-γ for STAT1)
-
Test compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat them with the test compound for a specified duration before stimulating with the appropriate cytokine.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to normalize for protein loading.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases characterized by inflammatory and immunosuppressive mechanisms. The diverse biological activities observed for its derivatives highlight the potential for this chemical class to yield potent and selective inhibitors of key signaling molecules such as TDO, DUBs, JAKs, and CRTH2. Further investigation into the specific molecular interactions and quantitative activities of the parent compound and its optimized derivatives is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications. This guide provides a foundational understanding of the core mechanisms of action to aid in these future research and development endeavors.
References
- 1. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These synthetic compounds, characterized by an indole nucleus linked to a cyanoacrylamide moiety, have garnered significant attention for their potential as therapeutic agents in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: A Primary Focus
A substantial body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines through diverse mechanisms of action.
Quantitative Anticancer Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | (E)-2-cyano-N-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | Hepa1-6 (Murine Hepatocellular Carcinoma) | 1.25 ± 0.04 (as a TDO inhibitor) | [2] |
| Compound 5 | (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative | MCF7 (Human Breast Adenocarcinoma) | 61.2 µg/mL | [3] |
| Compound 10 | (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative | MCF7 (Human Breast Adenocarcinoma) | 66.4 µg/mL | [3] |
| Compound 14 | (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative | MCF7 (Human Breast Adenocarcinoma) | 55.3 µg/mL | [3] |
Note: Direct IC50 values for a broad range of this compound derivatives against various cancer cell lines are not extensively consolidated in the immediate search results. The table reflects available data and will be expanded as more specific information is retrieved.
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are attributed to their ability to interfere with critical cellular processes, including enzyme activity and cytoskeletal dynamics.
Enzyme Inhibition
Tryptophan 2,3-dioxygenase (TDO) Inhibition: Certain derivatives have been identified as potent inhibitors of TDO, an enzyme implicated in tumor immune evasion.[2] By inhibiting TDO, these compounds can help to restore anti-tumor immunity.
Transforming Growth Factor-β-activated Kinase 1 (TAK1) Inhibition: The 2-cyanoacrylamide moiety can act as a reversible covalent inhibitor of kinases like TAK1, which is a key regulator of the NF-κB and MAPK signaling pathways involved in cell survival and inflammation.
Disruption of Microtubule Dynamics
Several indole-acrylamide derivatives have been shown to target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathways Modulated by this compound Derivatives
The biological effects of these compounds are often mediated through their modulation of key signaling pathways.
Figure 1: Inhibition of the TAK1 signaling pathway.
Anti-inflammatory and Other Biological Activities
Beyond their anticancer potential, these derivatives have demonstrated significant anti-inflammatory and other pharmacological properties.
-
Anti-inflammatory Activity: Hybrid compounds derived from indomethacin and paracetamol, featuring the this compound scaffold, have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines like IL-1β and TNF-α in macrophages.[4][5]
-
CRTh2 Receptor Antagonism: Certain derivatives have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a target for allergic inflammatory diseases.[6]
-
Anti-infective Properties: The 2-cyano-3-acrylamide scaffold has been explored for its ability to inhibit deubiquitinase (DUB) enzymes, which are key regulators of the host inflammatory response to infection. This has led to the identification of compounds with anti-infective activity against intracellular pathogens.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route for these compounds is the Knoevenagel condensation.
Procedure:
-
To a solution of an appropriate indole-3-carboxaldehyde (1 mmol) and a substituted 2-cyanoacetamide (1 mmol) in a suitable solvent such as toluene or ethanol (10-20 mL), add a catalytic amount of a base like triethylamine or piperidine (5-10 drops).
-
Heat the reaction mixture to reflux (typically around 110°C for toluene) and monitor the reaction progress by thin-layer chromatography. Reaction times can vary from a few hours to 96 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with distilled water and then a cold solvent like ethanol.
-
Dry the product in a desiccator under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Figure 2: Knoevenagel condensation workflow.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8]
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
After treatment with the test compound, harvest the cells.
-
Fix the cells in cold 70% ethanol and store at -20°C.[11]
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.[1]
-
Stain the cells with a Propidium Iodide solution.[1]
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[1]
Figure 3: A typical workflow for anticancer drug discovery.
Enzyme Inhibition Assay: TAK1 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the TAK1 kinase.
Procedure:
-
Prepare a reaction mixture containing the TAK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 45 minutes).[12]
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit like ADP-Glo™.[13][14]
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with their diverse mechanisms of action, makes them attractive candidates for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising findings into novel clinical therapies.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 4. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Downstream Effects of 2-Cyano-3-(1H-indol-3-yl)acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives represent a promising class of bioactive molecules with significant therapeutic potential in inflammation and oncology. This technical guide provides a comprehensive overview of the known downstream effects of these compounds, focusing on their molecular targets and modulation of key signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to facilitate further research and drug development in this area.
Introduction
The this compound scaffold has emerged as a versatile pharmacophore in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, primarily as anti-inflammatory and anti-cancer agents. The core structure, derived from the natural amino acid tryptophan, allows for diverse chemical modifications, leading to compounds with specific inhibitory actions on key molecular targets. This guide focuses on the downstream consequences of engaging these targets, providing a framework for understanding the mechanism of action of this compound class.
Molecular Targets and Mechanism of Action
While the direct molecular targets of the parent compound, this compound, are not extensively characterized in the public domain, several of its derivatives have been designed to interact with specific proteins involved in pathological signaling cascades. The primary mechanisms of action identified for this class of compounds include the inhibition of enzymes involved in tryptophan metabolism and the modulation of inflammatory signaling pathways.
Inhibition of Tryptophan 2,3-Dioxygenase (TDO)
Derivatives of this compound have been synthesized as inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1] Overexpression of TDO in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells.[2] By inhibiting TDO, these compounds can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby enhancing anti-tumor immunity.
Anti-Inflammatory Activity
Several derivatives, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) and (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), have demonstrated significant anti-inflammatory properties.[3][4] These effects are mediated through the inhibition of key inflammatory mediators and enzymes.
-
Inhibition of Pro-inflammatory Cytokines: These compounds have been shown to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in macrophages.[3][4]
-
Reduction of Nitric Oxide (NO) Production: Inhibition of nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide, has been suggested by molecular docking studies and is consistent with the observed reduction in nitrite levels in cell-based assays.[3][5]
-
Modulation of Prostaglandin Synthesis: The design of some of these compounds, derived from NSAIDs like indomethacin, suggests a potential interaction with the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins such as PGE2.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound derivatives.
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Compound 5c | TDO Inhibition | - | 1.25 ± 0.04 µM | Not Reported | Not Reported | [1] |
| JMPR-01 | TNF-α Inhibition | J774 Macrophages | 7.02 ± 4.24 µM | 977.25 ± 655.36 µM | 139.20 | [3] |
| ICMD-01 | Nitrite Production | J774 Macrophages | Significant inhibition at 50 and 100 µM | > 100 µM | Not Reported | [4] |
| ICMD-01 | IL-1β Production | J774 Macrophages | Significant inhibition at various concentrations | > 100 µM | Not Reported | [4] |
| ICMD-01 | TNF-α Production | J774 Macrophages | Significant inhibition at various concentrations | > 100 µM | Not Reported | [4] |
Signaling Pathways
The downstream effects of this compound derivatives can be visualized through their impact on key signaling pathways.
TDO Inhibition and Immune Modulation
Anti-Inflammatory Signaling Cascade
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)
This protocol is based on the Knoevenagel condensation reaction.[3]
Materials:
-
Indole-3-carboxaldehyde
-
2-cyano-N-phenylacetamide
-
Triethylamine (catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round bottom flask and condenser
-
Filtration apparatus
-
Desiccator
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL) in a round bottom flask, add 2-cyano-N-phenylacetamide (1 mmol).
-
Add 5-10 drops of triethylamine to the reaction mixture.
-
Heat the mixture to 110 °C with continuous magnetic stirring for 96 hours.
-
After the reaction is complete, cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with distilled water.
-
Dry the product in a desiccator under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of the compounds on macrophage cell lines (e.g., J774, RAW 264.7).[1]
Materials:
-
Macrophage cell line (e.g., J774)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Include a vehicle control (DMSO only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitrite Production (Griess Assay)
This assay quantifies nitric oxide production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[5]
Materials:
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Cell culture supernatants from treated and control cells
-
96-well plate
-
Microplate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the cell culture plate.
-
Prepare a standard curve of sodium nitrite (typically from 100 µM to 1.56 µM).
-
Add 50 µL of Griess Reagent A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by interpolating from the standard curve.
Quantification of Cytokines (ELISA)
This protocol outlines the general steps for measuring the concentration of cytokines like TNF-α and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Commercial ELISA kit for the specific cytokine (e.g., human or mouse TNF-α, IL-1β)
-
Cell culture supernatants
-
Wash buffer
-
Detection antibody (conjugated to an enzyme, e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare all reagents, samples, and standards according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's protocol to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent modulators of key pathological pathways. Its derivatives have demonstrated efficacy in targeting TDO for cancer immunotherapy and in mitigating inflammatory responses by inhibiting the production of pro-inflammatory mediators. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, aiming to facilitate the advancement of these promising compounds towards clinical applications. Further investigation is warranted to fully elucidate the direct molecular targets of the parent compound and to experimentally validate the putative targets of its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
An In-depth Technical Guide to the Target Protein Binding Affinity of 2-cyano-3-(1H-indol-3-yl)acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. This technical guide provides a comprehensive overview of the target protein binding affinities, associated signaling pathways, and the experimental methodologies used to characterize prominent derivatives of this scaffold. The core structure's adaptability allows for the synthesis of compounds with high specificity and affinity for various biological targets. This document will focus on several key derivatives, elucidating their mechanisms of action and providing detailed experimental insights for researchers in the field.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the available quantitative data for the binding affinity of notable this compound derivatives to their respective protein targets.
| Compound ID | Derivative Name | Target Protein | Binding Affinity (IC50) | Assay Type |
| 5c | (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | Tryptophan 2,3-dioxygenase (TDO) | 1.25 ± 0.04 μM[3] | Enzyme Inhibition Assay |
| JMPR-01 | (E)-2-cyano-N,3-diphenylacrylamide | Leukotriene A4 Hydrolase (LT-A4-H) | In silico prediction | Molecular Docking |
| Phosphodiesterase 4B (PDE4B) | In silico prediction | Molecular Docking | ||
| Inducible Nitric Oxide Synthase (iNOS) | In silico prediction | Molecular Docking | ||
| ICMD-01 | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Not explicitly determined | - | - |
| - | (E)-2-(3-(3-((3-Bromophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid | CRTh2 Receptor | Not explicitly determined | - |
Target Protein Signaling Pathways
Tryptophan 2,3-dioxygenase (TDO) Signaling Pathway
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[3] Overexpression of TDO is observed in several malignancies and is associated with immune evasion.[3] TDO metabolizes tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. Kynurenine and its metabolites can act as signaling molecules, activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation in tumor cells can promote cell proliferation and survival, while in the tumor microenvironment, it can suppress the anti-tumor immune response by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells. The inhibition of TDO by compounds such as the this compound derivative 5c can block this pathway, leading to a reduction in tumor growth and enhanced anti-tumor immunity.[3]
CRTh2 Receptor Signaling Pathway
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). Upon PGD2 binding, CRTh2 couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators. Antagonists of the CRTh2 receptor, such as the derivative of this compound, can block these downstream effects, making them attractive therapeutic targets for allergic diseases like asthma.
Experimental Protocols
Representative Protocol: TDO Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against TDO.
1. Reagents and Materials:
-
Recombinant human TDO enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., derivative 5c ) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant TDO enzyme to the reaction mixture.
-
Serially dilute the test compound in DMSO and add it to the wells of the 96-well plate. Include a positive control (known TDO inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the formation of N-formylkynurenine by monitoring the absorbance at a specific wavelength (e.g., 321 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Representative Protocol: CRTh2 Receptor Radioligand Binding Assay
This protocol describes a general method for assessing the binding of a test compound to the CRTh2 receptor.
1. Reagents and Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRTh2 receptor (e.g., HEK293 cells)
-
[3H]-PGD2 (radioligand)
-
Non-labeled PGD2 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Assay Procedure:
-
In a 96-well plate, add the binding buffer.
-
Add the test compound at various concentrations.
-
Add the cell membranes containing the CRTh2 receptor.
-
Add the radioligand ([3H]-PGD2) at a concentration close to its Kd.
-
For determining non-specific binding, add a high concentration of non-labeled PGD2 to a set of wells.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 of the test compound by analyzing the competition binding data.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective modulators of various protein targets. The derivatives discussed in this guide highlight the potential of this chemical class in addressing diseases with underlying inflammatory and immunological components. While quantitative binding data for some derivatives remains to be fully elucidated, the available information on compounds like the TDO inhibitor 5c demonstrates the promise of this scaffold in drug discovery. The provided signaling pathways and representative experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of novel this compound derivatives. Future work should focus on obtaining comprehensive binding affinity data for a wider range of derivatives and validating in silico predictions through rigorous experimental assays.
References
An In-depth Technical Guide to the Pro-Apoptotic Potential of the 2-Cyano-3-(1H-indol-3-yl)acrylamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of compounds based on the 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold as inducers of apoptosis, a critical process in cancer therapy. While direct and extensive research on the parent molecule is nascent, a growing body of evidence from its derivatives highlights the significant potential of this chemical class in oncology drug discovery. This document synthesizes the available data, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action.
Introduction to this compound and its Therapeutic Potential
The this compound moiety represents a key pharmacophore, characterized by an indole ring, a cyano group, and an acrylamide structure. This unique combination of functional groups contributes to its diverse biological activities, including anti-inflammatory and anticancer effects. Derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines, suggesting their promise as therapeutic agents. The core structure is a result of the Knoevenagel condensation, a versatile method for forming carbon-carbon double bonds.
While the broader therapeutic applications are still under exploration, the induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. This guide will focus on the available evidence for the pro-apoptotic activity of derivatives of this compound and the experimental approaches to further elucidate their function.
Quantitative Data on the Anti-Proliferative and Pro-Apoptotic Activity of Derivatives
The anti-cancer potential of the this compound scaffold is primarily demonstrated through the cytotoxic and anti-proliferative activities of its derivatives against various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
| Compound | Cell Line | IC50 (nM) |
| 27 | A549 (Lung Carcinoma) | 22 |
| H460 (Large Cell Lung Cancer) | 0.23 | |
| HT-29 (Colorectal Adenocarcinoma) | 0.65 | |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.77 | |
| MX-58151 (Reference) | A549 | 58 |
| H460 | 19 | |
| HT-29 | 700 | |
| SMMC-7721 | 1530 |
Data extracted from a study on novel pyridine derivatives of the core scaffold, demonstrating potent activity against a panel of human cancer cell lines.
Table 2: Growth Inhibitory and Lethal Concentrations of a Thiazole Derivative
| Parameter | Value (µM) |
| MG-MID GI50 | 3.903 |
| TGI | 29.10 |
| LC50 | 57.54 |
This data pertains to 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide, a derivative where the acrylamide is modified. GI50 represents the concentration for 50% growth inhibition, TGI is the concentration for total growth inhibition, and LC50 is the lethal concentration for 50% of cells.
Key Signaling Pathways in Apoptosis
The induction of apoptosis by anti-cancer agents can occur through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases, which execute the final stages of cell death. The diagrams below illustrate these critical signaling cascades.
Figure 1: The Intrinsic Apoptotic Pathway. This pathway is triggered by intracellular stress and regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Figure 2: The Extrinsic Apoptotic Pathway. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspases.
Detailed Experimental Protocols
To rigorously assess the pro-apoptotic activity of this compound and its derivatives, a series of well-established in vitro assays are required. The following protocols provide a detailed methodology for key experiments.
Figure 3: Experimental Workflow. A typical workflow for investigating the pro-apoptotic effects of a novel compound in cancer cell lines.
4.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound and to calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29)
-
96-well microplates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
-
4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following compound treatment.
-
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Annexin V-negative/PI-negative cells are viable.
-
4.3. Western Blot Analysis of Apoptosis-Related Proteins
-
Objective: To investigate the molecular mechanism of apoptosis by examining the expression levels of key regulatory proteins.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel anti-cancer agents that function through the induction of apoptosis. The available data on its derivatives demonstrate potent cytotoxic activity against a range of cancer cell lines. Further research should focus on elucidating the precise molecular mechanisms by which these compounds induce apoptosis, including the specific roles of the intrinsic and extrinsic pathways, the modulation of Bcl-2 family proteins, and the activation of specific caspases. In vivo studies are also warranted to evaluate the therapeutic efficacy and safety profile of lead compounds from this chemical class. A deeper understanding of the structure-activity relationships will be crucial for optimizing the pro-apoptotic potential and drug-like properties of these promising molecules.
In-Depth Technical Guide: 2-Cyano-3-(1H-indol-3-yl)acrylamide for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and experimental approaches for evaluating the anti-cancer potential of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. This document consolidates available data on their cytotoxicity, mechanisms of action, and relevant experimental protocols to facilitate further research and drug development in this area.
Introduction
This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory and anticancer properties. The core structure, featuring an indole nucleus, a cyano group, and an acrylamide moiety, provides a versatile backbone for the design of targeted therapeutic agents. This guide focuses on the application of this compound and its analogues in the context of cancer cell line screening, detailing their effects on cell viability, apoptosis, and key signaling pathways.
Cytotoxicity Data
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Derivative | Cancer Cell Line | Assay | IC50 / GI50 | Citation |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (Compound 5c) | - (TDO enzyme inhibition) | Enzymatic Assay | 1.25 ± 0.04 µM | [1] |
| Novel α-cyano indolylchalcone (Compound 7f) | HCT116 (Colon Carcinoma) | MTT Assay | 6.76 µg/mL | [3] |
| (E)-3-(pentafluorophenyl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (Compound 11) | 11 human cancer cell lines | Growth Inhibition | Average GI50 = 8.6 µM | [4] |
| (E)-3-(1H-indol-3-yl)-2-(1H-pyrrole-2-carbonyl)acrylonitrile (Compound 13) | 11 human cancer cell lines | Growth Inhibition | Improved cytotoxicity over lead | [4] |
Note: The data presented is for derivatives and not the core this compound. Direct extrapolation of these values should be done with caution.
Known and Proposed Mechanisms of Action
Research into the mechanisms of action of this compound derivatives suggests their involvement in several key signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Tryptophan 2,3-dioxygenase (TDO)
Certain derivatives have been identified as potent inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme overexpressed in many cancers that contributes to immune evasion by depleting tryptophan and producing kynurenine.[1] Inhibition of TDO can restore anti-tumor immunity.
Figure 1: Proposed TDO Inhibition Pathway.
Induction of Apoptosis
Several studies indicate that this class of compounds can induce apoptosis in cancer cells. One derivative was shown to upregulate the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[3] This suggests the involvement of both the intrinsic and extrinsic apoptotic pathways.
Figure 2: Apoptosis Induction Pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies and can be used to determine the cytotoxic effects of this compound and its derivatives.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 3: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at the desired concentrations for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 4: Apoptosis Assay Workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The available data, primarily from its derivatives, demonstrates potent cytotoxic and pro-apoptotic activities against various cancer cell lines. The proposed mechanisms of action, including the inhibition of key cancer-related enzymes like TDO and the induction of apoptosis, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach for screening and characterizing the anti-cancer properties of this compound class. Future research should focus on a systematic evaluation of the core compound and a broader range of its derivatives against diverse cancer cell lines to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of 2-cyano-3-(1H-indol-3-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. Compounds with this scaffold have shown potential as anti-inflammatory and anti-cancer agents.[1][2][3] The following assays are designed to characterize the cytotoxic, pro-apoptotic, and anti-inflammatory properties of this class of compounds, as well as to investigate their potential mechanism of action.
Data Presentation: Summarizing Quantitative Results
Effective data presentation is crucial for comparing the potency and selectivity of test compounds. All quantitative data, such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration), should be summarized in a clear and structured format.
Table 1: Example Summary of In Vitro Activity for a 2-cyano-3-phenylacrylamide derivative (JMPR-01).
| Assay | Cell Line | Parameter | Result (µM) | Selectivity Index (SI) |
| Cell Viability | J774 Macrophages | CC50 | 977.25 ± 655.36 | \multirow{2}{*}{139.20} |
| TNF-α Inhibition | J774 Macrophages | EC50 | 7.02 ± 4.24 | |
| Data presented is for the related compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) and serves as an illustrative example.[1] The Selectivity Index (SI) is calculated as CC50/EC50. |
Experimental Workflows and Signaling Pathways
Understanding the experimental logic and the biological pathways under investigation is fundamental for contextualizing the results.
Caption: General experimental workflow for in vitro evaluation.
Caption: Simplified canonical NF-κB signaling pathway.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][8]
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity and cell lysis.[7] Upon addition to cells, the reagent lyses the cells, and active caspases 3 and 7 cleave the substrate, releasing aminoluciferin, which is a substrate for luciferase. The resulting "glow-type" luminescent signal is proportional to the amount of caspase activity.[7]
-
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Cell line of interest
-
Caspase-Glo® 3/7 Assay kit (e.g., from Promega)
-
Test compound and controls
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at an appropriate density and treat with the test compound as described in the MTT assay protocol (Steps 1-5).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.[9]
-
Data Analysis: Express results as fold change in caspase activity compared to the vehicle-treated control.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules (e.g., IκBα, p38, ERK, JNK) to elucidate the compound's mechanism of action.[10][11][12]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is then used for detection.[11]
-
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Sample Preparation:
-
Plate cells and treat with the test compound for the desired time. For inflammatory pathways, cells may be co-treated or pre-treated with the compound before stimulation with an agent like LPS.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[10]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of target proteins (e.g., phosphorylated proteins) to their total protein levels or a loading control like β-actin.
-
In Vitro Kinase Assay
This assay determines if the test compound directly inhibits the activity of a specific kinase.
-
Principle: A purified, active kinase is incubated with its specific substrate and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods). The amount of phosphorylated substrate is then quantified. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase buffer
-
ATP (including [γ-³²P]ATP for radioactive assays)
-
Test compound
-
-
Protocol (General, Radioactive):
-
Prepare a reaction mixture containing the kinase buffer, purified kinase, and substrate.[13]
-
Add the test compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture.[14][15]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).[15]
-
Stop the reaction by adding SDS loading dye and boiling, or by spotting the mixture onto phosphocellulose paper.[14]
-
If using SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography.[14]
-
If using phosphocellulose paper, wash away unreacted [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
References
- 1. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 9. Caspase 3/7 Activity Assay [bio-protocol.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - BE [thermofisher.com]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [bio-protocol.org]
Application Notes and Protocols for the Use of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Derivatives of this core structure have been shown to modulate key biological pathways implicated in cancer progression and inflammatory responses. These application notes provide an overview of the utility of these compounds in preclinical xenograft and allograft models, along with detailed protocols for their evaluation.
The primary focus of these notes is on two promising applications of this compound derivatives: as inhibitors of Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy and as modulators of inflammatory pathways. TDO is an immunosuppressive enzyme that is overexpressed in several malignancies, contributing to an immune-evasive tumor microenvironment.[1] Inhibition of TDO can restore anti-tumor immunity and suppress tumor growth. In the context of inflammation, derivatives of this scaffold have been shown to reduce inflammatory responses in established in vivo models.
These protocols are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy of novel this compound-based compounds.
Data Presentation
In Vitro Efficacy of this compound Derivatives
| Compound ID | Target | Assay | IC50 | Reference |
| Compound 5c* | Tryptophan 2,3-dioxygenase (TDO) | Enzymatic Assay | 1.25 ± 0.04 µM | [1] |
*Compound 5c: (E)-2-cyano-N-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide
In Vivo Anti-Inflammatory Activity of JMPR-01**
| Model | Doses (mg/kg) | Reduction in Leukocyte Migration (%) | Reference |
| Zymosan-induced peritonitis | 5 | 61.8 | |
| 10 | 68.5 | ||
| 50 | 90.5 |
| Model | Dose (mg/kg) | Outcome | Reference |
| CFA-induced paw edema | 100 | Significant reduction in edema at 2-6 hours, similar to dexamethasone |
**JMPR-01: (E)-2-cyano-N,3-diphenylacrylamide
Signaling Pathways
Tryptophan 2,3-dioxygenase (TDO) Pathway in Cancer
Caption: TDO pathway in cancer and its inhibition.
TAK1-Mediated NF-κB and MAPK Signaling
Caption: TAK1 signaling in inflammation and cancer.
Experimental Protocols
Protocol 1: Evaluation of a TDO Inhibitor in a Hepatocellular Carcinoma Allograft Model
This protocol is based on the study of a this compound derivative, Compound 5c, in a Hepa1-6 hepatocellular carcinoma allograft model.[1]
1. Cell Culture:
-
Culture Hepa1-6 murine hepatocellular carcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Tumor Cell Implantation:
-
Harvest Hepa1-6 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4][5]
4. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound derivative (e.g., Compound 5c) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., daily). A dose of 170 mg/kg once daily can be used as a starting point based on studies with similar dual IDO1/TDO2 inhibitors.
-
The control group should receive the vehicle only.
5. Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Euthanize animals when tumors reach the maximum allowed size as per IACUC guidelines or at the end of the study period.
6. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
At the end of the study, excise the tumors and weigh them.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treated and control groups.
Experimental Workflow for Allograft Model
References
- 1. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Zymosan-induced peritonitis model in vivo. [bio-protocol.org]
- 4. Hepa 1-6 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-cyano-3-(1H-indol-3-yl)acrylamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-3-(1H-indol-3-yl)acrylamide is a small molecule inhibitor belonging to the 2-cyanoacrylamide class of compounds. This class has garnered significant interest in drug discovery due to the diverse biological activities of its members, including anti-inflammatory, anti-cancer, and anti-infective properties. These compounds are known to modulate key signaling pathways involved in cellular proliferation, inflammation, and survival. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments and outlines its potential mechanisms of action.
Physicochemical Properties and Solubility
This compound is typically a crystalline solid. While specific solubility data for this exact compound is not widely published, compounds of the 2-cyanoacrylamide class are generally soluble in organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | May be used as an alternative to DMSO for stock solutions. |
| Water | Sparingly soluble | Not recommended for preparing stock solutions. |
| Cell Culture Media | Sparingly soluble | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Molecular Weight (MW): The molecular weight of this compound is required for accurate molarity calculations. The molecular formula is C12H9N3O, and the approximate molecular weight is 211.22 g/mol .
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.11 mg of the compound.
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock from 2.11 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and handled under aseptic conditions. Filtration of the DMSO stock is generally not recommended as it can be challenging with high-concentration organic solutions.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO stored at -20°C is typically stable for up to one month, and for up to six months at -80°C[2].
-
Protocol for Preparing Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture media.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 10 µL of stock into 990 µL of medium).
-
From this intermediate dilution, further dilutions can be made to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments[3].
-
Application to Cells: Add the final working solutions to your cell cultures and incubate for the desired experimental duration.
Table 2: Example Dilution Scheme for Cell Culture Experiments
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) for 1 mL final volume | Volume of 100 µM Intermediate (µL) for 1 mL final volume | Final DMSO Concentration (%) |
| 100 | 10 | - | 0.1 |
| 10 | 1 | 100 | 0.01 |
| 5 | 0.5 | 50 | 0.005 |
| 1 | 0.1 | 10 | 0.001 |
Mechanism of Action and Signaling Pathways
This compound and related compounds have been reported to exert their biological effects through the modulation of several key signaling pathways, primarily implicated in inflammation and cancer.
Inhibition of Inflammatory Signaling Pathways
One of the proposed mechanisms of action for this class of compounds is the inhibition of inflammatory pathways. This may occur through the modulation of deubiquitinase (DUB) activity, which plays a crucial role in regulating the NF-κB signaling cascade. By inhibiting specific DUBs, the compound can interfere with the activation of NF-κB, a master regulator of inflammatory gene expression.
Caption: Putative inhibition of the NF-κB signaling pathway.
Modulation of the Hippo-YAP/TAZ-TEAD Pathway
Another potential target of this compound is the Hippo signaling pathway. The key effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of the interaction between YAP/TAZ and TEAD is a promising anti-cancer strategy.
Caption: Potential modulation of the Hippo-YAP/TAZ-TEAD pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols: Western Blot Analysis of p-STAT3 Following Treatment with 2-cyano-3-(1H-indol-3-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of the STAT3 signaling pathway, particularly its constitutive phosphorylation, is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The compound 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives have emerged as a promising class of small molecules that may modulate STAT3 activity. This document provides a detailed protocol for assessing the inhibitory effect of this compound on STAT3 phosphorylation (p-STAT3) in a cellular context using Western blot analysis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific to the target protein. In this application, we will assess the levels of phosphorylated STAT3 at the tyrosine 705 residue (p-STAT3 Tyr705), the key activation site, relative to the total STAT3 protein levels in cells treated with this compound. A decrease in the p-STAT3/total STAT3 ratio upon treatment would indicate an inhibitory effect of the compound on the STAT3 signaling pathway.
Data Presentation: Illustrative Quantitative Analysis
The following tables represent illustrative quantitative data from a dose-response experiment where a cancer cell line with constitutively active STAT3 was treated with a representative this compound derivative. The data is presented as a summary of densitometric analysis from Western blots.
Table 1: Densitometric Analysis of p-STAT3 and Total STAT3 Levels
| Treatment Group | Concentration (µM) | p-STAT3 (Tyr705) Intensity (Arbitrary Units) | Total STAT3 Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 10,000 | 12,000 |
| Compound A | 1 | 7,500 | 11,800 |
| Compound A | 5 | 4,200 | 12,100 |
| Compound A | 10 | 1,500 | 11,900 |
Table 2: Normalized Ratio of p-STAT3 to Total STAT3
| Treatment Group | Concentration (µM) | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| Vehicle Control | 0 | 0.83 | 0% |
| Compound A | 1 | 0.64 | 22.9% |
| Compound A | 5 | 0.35 | 57.8% |
| Compound A | 10 | 0.13 | 84.3% |
Note: The data presented is for illustrative purposes and may not represent the exact values obtained with this compound.
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT3 pathway is a primary route for the activation of STAT3.[1][4] Upon binding of cytokines or growth factors to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT3.[4] Recruited STAT3 is then phosphorylated by JAKs at Tyr705, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4]
Caption: The JAK-STAT3 signaling pathway and the potential point of inhibition.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in the Western blot analysis of p-STAT3.
Caption: A step-by-step workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with well-characterized and preferably high basal levels of p-STAT3 (e.g., MDA-MB-231, DU145, or as determined by preliminary screening).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle. Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting them with lysis buffer to ensure equal loading onto the gel.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To detect total STAT3 and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with the respective primary antibodies following the steps above.
Densitometric Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the band intensities for p-STAT3, total STAT3, and the loading control.
-
Normalize the p-STAT3 and total STAT3 band intensities to the loading control intensity for each lane.
-
Calculate the ratio of normalized p-STAT3 to normalized total STAT3 for each treatment condition.
-
Express the results as a percentage of the vehicle control to determine the dose-dependent inhibition.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for evaluating the effect of this compound on STAT3 phosphorylation. Rigorous execution of these methods will yield valuable insights into the compound's mechanism of action and its potential as a therapeutic agent targeting the STAT3 signaling pathway.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. researchgate.net [researchgate.net]
Application of 2-cyano-3-(1H-indol-3-yl)acrylamide Derivatives in Cancer Research: A Focus on Potential Lung Cancer Applications
Disclaimer: Direct research specifically investigating the application of 2-cyano-3-(1H-indol-3-yl)acrylamide in lung cancer is not extensively available in the current body of scientific literature. However, numerous studies on its derivatives have demonstrated significant anti-cancer properties in various cancer cell lines and animal models, including those with relevance to lung cancer pathologies. This document synthesizes the available data on these derivatives to provide insights into their potential mechanisms of action and to offer detailed protocols for their investigation in the context of lung cancer research.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer effects[1][2]. The this compound backbone combines the indole moiety with a cyanoacrylamide group, a known pharmacophore that can participate in various biological interactions, including covalent and non-covalent binding to protein targets. Derivatives of this core structure have emerged as promising candidates for cancer therapy due to their ability to modulate key signaling pathways involved in tumor growth, proliferation, and immune evasion.
This application note will focus on the reported anti-cancer activities of this compound derivatives, with a particular emphasis on their potential utility in lung cancer research. We will explore their mechanisms of action, summarize their efficacy, and provide detailed experimental protocols to guide further investigation.
Mechanisms of Action of this compound Derivatives
Research into the derivatives of this compound has revealed several potential mechanisms of anti-cancer activity. These mechanisms, while not yet confirmed in lung cancer models for the parent compound, offer promising avenues for investigation.
Inhibition of Tryptophan 2,3-dioxygenase (TDO)
Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO in various tumors, including potentially in lung cancer, leads to tryptophan depletion in the tumor microenvironment. This suppresses the activity of tryptophan-dependent immune cells, such as T cells, thereby promoting immune evasion.
A study on (E)-2-cyano-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide, a derivative of the core compound, identified it as a novel TDO inhibitor[5]. By inhibiting TDO, this compound can restore local tryptophan levels, thereby enhancing anti-tumor immune responses. This mechanism is particularly relevant for immunotherapies, and the compound was shown to synergize with PD-1/PD-L1 inhibitors[5].
Figure 1: TDO Inhibition Pathway
Inhibition of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1)
Transforming growth factor-beta-activated kinase 1 (TAK1), a member of the MAPKKK family, is a crucial mediator of pro-inflammatory and stress signals. TAK1 is involved in the activation of NF-κB and JNK/AP1 pathways, which play significant roles in inflammation, immune responses, and cell survival[6]. In the context of cancer, TAK1 has been implicated in promoting tumor growth and resistance to therapy. The 2-cyanoacrylamide moiety is a known feature of some TAK1 inhibitors[2]. While not directly demonstrated for the parent indolylacrylamide, this presents a plausible mechanism of action that warrants investigation in lung cancer, where these pathways are often dysregulated.
Figure 2: TAK1 Signaling Pathway
Quantitative Data on Anti-Cancer Activity of Derivatives
The following tables summarize the in vitro and in vivo anti-cancer activities of various this compound derivatives from the literature. This data provides a benchmark for the potential efficacy of the parent compound and its analogs in lung cancer models.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (5c) | Hepa1-6 | Hepatocellular Carcinoma | 1.25 ± 0.04 (TDO inhibition) | [5] |
| Derivative 5 | MCF7 | Breast Adenocarcinoma | 61.2 (µg/mL) | [7] |
| Derivative 10 | MCF7 | Breast Adenocarcinoma | 66.4 (µg/mL) | [7] |
| Derivative 14 | MCF7 | Breast Adenocarcinoma | 55.3 (µg/mL) | [7] |
| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (7f) | HCT116 | Colon Carcinoma | 6.76 (µg/mL) | [8] |
| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (7f) | A549 | Lung Carcinoma | 193.93 (µg/mL) | [8] |
Table 2: In Vivo Anti-Tumor Activity of a this compound Derivative
| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (5c) | Hepa1-6 allograft model | Hepatocellular Carcinoma | Not specified | Significant tumor growth suppression with a favorable safety profile. Synergized with PD-1/PD-L1 inhibitor. | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound and its derivatives in lung cancer research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the test compound on lung cancer cell lines (e.g., A549, H1299).
Materials:
-
Lung cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Figure 3: MTT Assay Workflow
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of the test compound on the expression and phosphorylation of proteins in signaling pathways like TAK1/NF-κB.
Materials:
-
Lung cancer cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TAK1, anti-p-TAK1, anti-NF-κB, anti-p-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat lung cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
While direct evidence for the application of this compound in lung cancer is currently lacking, the significant anti-cancer activities of its derivatives against various cancer types provide a strong rationale for its investigation in lung cancer models. The potential mechanisms of action, including the inhibition of TDO and TAK1, are highly relevant to lung cancer pathology. The protocols and data presented in this application note offer a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds in lung cancer. Further studies are warranted to elucidate the specific molecular targets and to evaluate the efficacy of this compound and its novel derivatives in preclinical lung cancer models.
References
- 1. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 8. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-cyano-3-(1H-indol-3-yl)acrylamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-cyano-3-(1H-indol-3-yl)acrylamide analogs, a chemical scaffold with demonstrated potential in targeting various enzymes and receptors implicated in cancer and inflammatory diseases. This document outlines detailed protocols for relevant biochemical and cell-based assays, presents key quantitative data for representative compounds, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound Analogs
The this compound scaffold is a versatile pharmacophore that has been explored for the development of inhibitors targeting a range of biological targets. Notably, analogs have shown inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), Transforming growth factor-β-activated kinase 1 (TAK1), and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). These targets are involved in key pathological processes, including immune evasion in cancer and inflammatory responses. The acrylamide moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the target protein, which can lead to potent and durable inhibition.
Target-Specific High-Throughput Screening Assays
High-throughput screening of a library of this compound analogs requires robust and miniaturized assays tailored to the specific biological target. Below are detailed protocols for primary HTS assays for TDO, a representative kinase (TAK1), and a general cell viability assay to assess cytotoxicity.
Experimental Protocols
1. Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay (384-well format)
This biochemical assay measures the enzymatic activity of TDO by detecting the production of N-formylkynurenine.
-
Materials:
-
Recombinant human TDO2 enzyme
-
TDO Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 200 mM KCl, 10% glycerol)
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well, UV-transparent microplates
-
Plate reader capable of measuring absorbance at 321 nm
-
-
Protocol:
-
Prepare the TDO Reaction Mix: In TDO Reaction Buffer, add L-Tryptophan to a final concentration of 400 µM, ascorbic acid to 10 mM, methylene blue to 10 µM, and catalase to 20 µg/mL.
-
Dispense 0.5 µL of test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 25 µL of the TDO Reaction Mix to each well.
-
To initiate the reaction, add 25 µL of TDO enzyme (e.g., 50 ng/µL in TDO Reaction Buffer) to all wells except for the blank controls (add 25 µL of TDO Reaction Buffer without enzyme to blank wells).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.
-
Incubate for an additional 15 minutes at 60°C to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
2. TAK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay, 384-well format)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, white, solid-bottom microplates
-
Luminometer
-
-
Protocol:
-
Dispense 1 µL of test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the TAK1/TAB1 complex in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mix by adding MBP and ATP to the Kinase Assay Buffer. Add 2 µL of this mix to each well to initiate the reaction. Final concentrations may be, for example, 10 µM ATP and 0.2 µg/µL MBP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
3. Cell Viability Assay (MTT Assay, 96-well format)
This cell-based assay assesses the effect of the compounds on cell viability by measuring the metabolic activity of living cells.
-
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL, with DMSO concentration not exceeding 0.5%). Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2][3]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Data Presentation
The following table summarizes the biological activity of representative this compound analogs against various targets.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Reference |
| 1 | CRTh2 | Radioligand Binding | 0.008 | [4] |
| 5c | TDO | Biochemical | 1.25 ± 0.04 | [5] |
| 13h | TAK1 | Biochemical | 0.027 | [6][7] |
| JMPR-01 | Inflammation (Leukocyte Migration) | In vivo | - (90.5% inhibition at 50 mg/kg) | [8] |
| C6 | DUBs | Cell-based | - (Reduces viral replication and bacterial growth) | [9] |
| JR19 | Inflammation (Leukocyte Migration) | In vivo | - (59% inhibition at 10 mg/kg) | [10] |
Mandatory Visualizations
Signaling Pathways
The this compound analogs have been shown to modulate key signaling pathways involved in cancer and inflammation. The following diagrams illustrate the TDO/Kynurenine pathway and the TAK1-mediated inflammatory signaling pathway.
Caption: TDO/Kynurenine Signaling Pathway Inhibition.
Caption: TAK1-Mediated Inflammatory Signaling Pathway.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for the identification and validation of hit compounds from a library of this compound analogs.
Caption: High-Throughput Screening Workflow.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vivo Efficacy of 2-cyano-3-(1H-indol-3-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives have emerged as a promising class of compounds with potential therapeutic applications in oncology and inflammatory diseases. A significant body of evidence suggests that a primary mechanism of action for these molecules is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous cancers and inflammatory conditions, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound, focusing on its STAT3 inhibitory activity.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for assessing the in vivo efficacy of this compound. The choice of model will depend on the therapeutic area of interest.
Cancer Models
Xenograft models are widely used to test the anti-tumor efficacy of novel compounds. These involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
-
Subcutaneous Xenograft Model: This is the most common model for initial efficacy screening. Tumor growth can be easily monitored by caliper measurements.
-
Orthotopic Xenograft Model: This model involves implanting tumor cells into the organ of origin, providing a more clinically relevant tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Model: These models utilize tumor tissue directly from patients, which may better predict clinical response.
Inflammation Models
For assessing anti-inflammatory activity, several acute and chronic inflammation models can be employed.
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.
-
Collagen-Induced Arthritis (CIA): A model for chronic autoimmune arthritis.
-
Inflammatory Bowel Disease (IBD) Models: Chemically induced models (e.g., using dextran sulfate sodium - DSS) to mimic IBD.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Cancer
This protocol outlines the steps for a subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.
1. Cell Culture and Implantation:
- Culture a human cancer cell line with known STAT3 activation (e.g., MDA-MB-231 breast cancer, A549 lung cancer).
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
- Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
2. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
- Administer the compound at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection daily or as determined by pharmacokinetic studies. The control group receives the vehicle only.
3. Efficacy Endpoints:
- Primary Endpoint: Tumor growth inhibition.
- Secondary Endpoints:
- Body weight (to monitor toxicity).
- Survival analysis.
- Tumor weight at the end of the study.
4. Pharmacodynamic and Molecular Analysis:
- At the end of the study, or at specified time points, collect tumor tissue and blood samples.
- Western Blotting: Analyze tumor lysates for levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to confirm target engagement. Also, assess downstream targets of STAT3 such as Bcl-xL, Cyclin D1, and Survivin.
- Immunohistochemistry (IHC): Stain tumor sections for p-STAT3 and proliferation markers (e.g., Ki-67).
- ELISA: Measure levels of inflammatory cytokines in plasma.
Protocol 2: Carrageenan-Induced Paw Edema for Inflammation
This protocol describes a model for acute inflammation to assess the anti-inflammatory properties of this compound.
1. Animal Model and Treatment:
- Use 6-8 week old male Wistar or Sprague-Dawley rats.
- Administer this compound or vehicle orally one hour before inducing inflammation. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
2. Induction of Edema and Measurement:
- Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
3. Efficacy Endpoint:
- The percentage inhibition of edema is calculated for each group at each time point.
4. Molecular Analysis:
- At the end of the experiment, collect paw tissue.
- Homogenize the tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and p-STAT3 by ELISA or Western blotting.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| Compound A | 10 | 1050 ± 120 | 30 |
| Compound A | 30 | 600 ± 80 | 60 |
| Compound A | 100 | 225 ± 50 | 85 |
Table 2: Example of Paw Edema Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (3h) | Percent Inhibition of Edema (%) |
| Vehicle Control | - | 1.2 ± 0.1 | 0 |
| Compound A | 10 | 0.8 ± 0.08 | 33.3 |
| Compound A | 30 | 0.5 ± 0.05 | 58.3 |
| Indomethacin | 10 | 0.4 ± 0.04 | 66.7 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a subcutaneous xenograft study.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cyano-3-(1H-indol-3-yl)acrylamide Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro use of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
A1: this compound is a chemical scaffold belonging to the class of indole derivatives.[1] This core structure has been modified to create a variety of derivatives with diverse pharmacological activities. The primary in vitro applications for these compounds include:
-
Anti-inflammatory research: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines.[2]
-
Cancer research: Certain derivatives exhibit cytotoxic effects against various cancer cell lines and can inhibit enzymes like Tryptophan 2,3-dioxygenase (TDO), which is implicated in tumor immune evasion.
-
Infectious disease research: Some 2-cyano-3-acrylamide compounds have demonstrated the ability to reduce the intracellular replication of pathogens.
Q2: How should I dissolve this compound for in vitro experiments?
A2: Most this compound derivatives have poor aqueous solubility. The recommended solvent is typically dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it with culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for in vitro studies?
A3: The effective concentration of this compound derivatives can vary significantly depending on the specific derivative, cell type, and the endpoint being measured. Based on available data, a reasonable starting range for initial screening would be from 1 µM to 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the known mechanisms of action for this class of compounds?
A4: The mechanisms of action for this compound derivatives are diverse and depend on the specific structural modifications. Some of the reported mechanisms include:
-
Inhibition of signaling pathways: These compounds have been shown to modulate inflammatory signaling pathways such as the NF-κB and JAK/STAT pathways.
-
Enzyme inhibition: Specific derivatives have been identified as inhibitors of enzymes like Tryptophan 2,3-dioxygenase (TDO) and Transforming growth factor beta-activated kinase 1 (TAK1).
-
Modulation of transcription factors: Some derivatives may act as Michael acceptors, binding to cysteine residues in proteins like Keap1, which is a negative regulator of the Nrf2 antioxidant response.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitates in Culture Medium | Poor aqueous solubility of the compound. | - Increase the concentration of the DMSO stock solution to minimize the volume added to the medium.- Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%).- Prepare fresh dilutions for each experiment.- Consider the use of a non-ionic surfactant like Tween 80 at a very low concentration (e.g., 0.01-0.1%), but first validate its effect on your cells.[3][4] |
| High Background Signal in Assays | Compound interference with assay reagents. | - Run a cell-free control with the compound at the highest concentration to check for direct interaction with assay components (e.g., MTT reagent).- If interference is observed, consider alternative assays measuring the same endpoint (e.g., use a different viability assay like PrestoBlue or CellTiter-Glo). |
| Inconsistent or Non-reproducible Results | - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Variability in cell seeding density. | - Ensure complete dissolution of the stock solution by vortexing or brief sonication.- Prepare fresh dilutions from the stock solution for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Maintain consistent cell seeding densities and passage numbers for all experiments. |
| Unexpected Cytotoxicity at Low Concentrations | - Contamination of the compound.- Sensitivity of the specific cell line to the compound or DMSO. | - Verify the purity of the compound if possible.- Run a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.- Lower the starting concentration range for your dose-response experiments. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound ID | Cell Line | Assay | Endpoint | Effective Concentration / IC50 | Reference |
| ICMD-01 | J774 macrophages | Nitrite Production | Inhibition | Significant at non-cytotoxic concentrations | [5] |
| Cytokine Production | Inhibition of IL-1β and TNF-α | Significant at non-cytotoxic concentrations | [5] | ||
| JMPR-01 | J774 macrophages | Cell Viability | Cytotoxicity (CC50) | 977.25 µM | |
| TNF-α Production | Inhibition (EC50) | 7.02 µM | |||
| Derivative 5c | Hepa1-6 | TDO Inhibition | IC50 | 1.25 µM | |
| Derivative 13h | N/A | TAK1 Inhibition | IC50 | 27 nM | |
| C6 | RAW 264.7 | Cell Viability | No significant toxicity | Up to 5 µM (30 min pretreatment) | [6] |
| MNV-1 Replication | Inhibition | >2-log reduction at 5 µM | [6] | ||
| L. monocytogenes Growth | Inhibition | ~70% reduction at 5 µM | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or isopropanol to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Cytokine Inhibition by ELISA
This protocol is a general guideline for a sandwich ELISA to measure cytokine levels in cell culture supernatants.[11][12][13][14][15]
-
Cell Culture and Treatment: Seed macrophages (e.g., J774 or primary peritoneal macrophages) in a 24-well plate. Adhere the cells overnight.
-
Stimulation: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours.[16][17][18]
-
Supernatant Collection: After incubation, centrifuge the culture plates to pellet any detached cells. Collect the supernatant and store it at -80°C until the ELISA is performed.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for inconsistent results.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. MTT (Assay protocol [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. h-h-c.com [h-h-c.com]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.9. Peritoneal Macrophage Stimulation with Lipopolysaccharide (LPS) [bio-protocol.org]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 2-cyano-3-(1H-indol-3-yl)acrylamide
Welcome to the technical support center for 2-cyano-3-(1H-indol-3-yl)acrylamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound and its derivatives are investigated for a range of biological activities. Predominantly, they are explored as anti-inflammatory agents through the modulation of cytokine production.[1][2] Additionally, research has shown their potential as inhibitors of Tryptophan 2,3-dioxygenase (TDO) for cancer therapy and as deubiquitinase (DUB) inhibitors with anti-infective properties.[3]
Q2: What is the recommended solvent for dissolving and storing the compound?
For biological assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] It is advisable to prepare concentrated stock solutions, which can then be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[4] For chemical reactions like the Knoevenagel condensation, solvents such as toluene or ethanol are commonly used.[5][6]
Q3: Is the compound stable under normal laboratory conditions?
(E)-2-cyano-3-(1H-indol-3-yl)acrylamide exhibits stability under standard laboratory conditions. However, it may be reactive with strong acids or bases.[1] Care should be taken to avoid harsh chemical environments during experimental procedures.
Troubleshooting Guides
Synthesis and Purification
The most common method for synthesizing this compound is the Knoevenagel condensation of indole-3-carboxaldehyde and a suitable active methylene compound like 2-cyanoacetamide or its derivatives.[2][5]
Issue 1.1: Low or inconsistent reaction yield.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalysis | The Knoevenagel condensation is base-catalyzed. Ensure the appropriate amount of a weak base like triethylamine or piperidine is used.[1][6] Strong bases can lead to side reactions. |
| Reaction Conditions | The reaction often requires heating under reflux.[1] Ensure the reaction temperature and time are optimized. A typical procedure involves refluxing for several hours.[5] |
| Purity of Reactants | Impurities in indole-3-carboxaldehyde or the active methylene compound can interfere with the reaction. Use reactants of high purity. |
| Moisture | The reaction produces water, which can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus to remove water if the reaction is run in a suitable solvent like toluene. |
Issue 1.2: Difficulty in purification and presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. A mobile phase of ethyl acetate with a few drops of acetic acid can help in resolving the product from starting materials.[7] |
| Formation of Side Products | Side reactions, although not extensively reported for this specific synthesis, are possible with indole derivatives. Purification is typically achieved by recrystallization from solvents like ethanol or dimethylformamide.[6][8] Washing the crude product with a solvent in which the product has low solubility, such as isopropanol, can also be effective.[7] |
| Product Precipitation | The product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation by cooling in an ice bath before filtration.[7] |
Biological Assays
Inconsistent results in biological assays can arise from various factors related to compound handling, assay conditions, and cell-based systems.
Issue 2.1: High variability in IC50 or EC50 values.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure the compound is fully dissolved in DMSO before preparing serial dilutions in culture media. Precipitation of the compound at higher concentrations can lead to inaccurate results. Visually inspect for any precipitate. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration (typically ≤ 0.5%) across all wells, including controls.[4] |
| Cell Health and Density | Use cells that are in the logarithmic growth phase and ensure a consistent cell seeding density. Over-confluent or unhealthy cells can respond differently to treatment. |
| Assay Incubation Time | Optimize the incubation time with the compound. Short incubation times may not be sufficient to observe an effect, while long incubation times can lead to non-specific effects or compound degradation. |
| E/Z Isomerism | The biological activity is often specific to the (E)-isomer.[1][3] Ensure the isomeric purity of your compound batch. Isomerization could potentially occur under certain storage or experimental conditions (e.g., exposure to light). |
Issue 2.2: Unexpected cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Concentration-Dependent Toxicity | Derivatives of 2-cyano-3-acrylamide can exhibit cytotoxicity at higher concentrations.[4] It is crucial to determine the non-toxic concentration range for your specific cell line using a viability assay (e.g., MTT, WST-1) before performing functional assays.[4] |
| Extended Exposure | Cell viability can decrease with longer exposure times. For a related compound, significant toxicity was observed at 5 µM after 8 hours, while lower concentrations were well-tolerated.[4] |
| Vehicle Control | Always include a vehicle (DMSO) control to ensure that the observed toxicity is due to the compound and not the solvent.[4] |
Experimental Protocols
Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (a representative derivative)
This protocol is adapted from a published procedure.[8]
-
To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL), add 2-cyano-N-phenylacetamide (1 mmol).
-
Add 5-10 drops of triethylamine as a catalyst.
-
Heat the reaction mixture at 110 °C with magnetic stirring for up to 96 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Filter the precipitate, wash with distilled water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Cell Viability Assay (WST-1)
This is a general protocol that should be optimized for your specific cell line and experimental conditions.[4]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 8, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm).
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: A flowchart of the synthesis and purification process.
Caption: A logical flowchart for troubleshooting bioassay variability.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential [mdpi.com]
stability of 2-cyano-3-(1H-indol-3-yl)acrylamide in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-cyano-3-(1H-indol-3-yl)acrylamide in various experimental conditions.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO for my experiments, and the solution turned yellow/brown overnight. Is my compound degraded?
A1: A color change in your stock solution can be an indicator of compound degradation, particularly oxidation of the indole ring. To minimize degradation in DMSO, we recommend the following:
-
Storage: Store the DMSO stock solution at -20°C or -80°C.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Fresh Solutions: For best results, prepare fresh solutions before each experiment.
To verify the integrity of your compound, we recommend performing an analytical check using HPLC to compare the purity of the colored solution against a freshly prepared standard.
Q2: I am observing a decrease in the biological activity of my compound in aqueous buffer over the course of my multi-day experiment. What could be the cause?
A2: A loss of biological activity in aqueous solutions often points to hydrolytic degradation. The acrylamide and cyano moieties in this compound can be susceptible to hydrolysis, especially at non-neutral pH.
-
pH Effects: The rate of hydrolysis is pH-dependent. The compound is most stable at a neutral pH (around 7.0). Stability decreases in both acidic and, more significantly, basic conditions.
-
Recommendation: For experiments in aqueous buffers, it is advisable to prepare the working solution immediately before use. If the experiment spans several days, consider adding the compound fresh to the media each day. A stability study in your specific buffer system is recommended to determine the rate of degradation.
Q3: My compound has precipitated out of my aqueous experimental media. How can I improve its solubility and stability?
A3: Precipitation can occur due to low aqueous solubility or if the compound degrades to a less soluble species.
-
Solubility Enhancement: While this compound is soluble in organic solvents like DMSO and ethanol, its aqueous solubility is limited. To improve solubility in aqueous media, you can:
-
First, dissolve the compound in a minimal amount of DMSO.
-
Then, perform a serial dilution into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
-
Avoid Supersaturation: Do not exceed the compound's solubility limit in your final experimental medium. It is recommended to determine the solubility in your specific buffer system prior to conducting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For long-term storage, it is best to store the compound as a dry solid at -20°C, protected from light and moisture. For stock solutions, high-quality, anhydrous DMSO or ethanol are recommended. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in different solvents under typical laboratory conditions?
A2: The stability of the compound is solvent and condition-dependent. Please refer to the stability data tables below for detailed information. In general, the compound is relatively stable in aprotic organic solvents when stored properly. It is less stable in protic solvents and aqueous solutions, particularly at non-neutral pH.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways are likely to be:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by light and air.
-
Hydrolysis: The acrylamide and cyano groups can undergo hydrolysis, particularly in aqueous solutions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amide.
-
Photodegradation: Exposure to UV light can lead to degradation. It is crucial to handle the compound and its solutions with protection from light.
Stability Data
Table 1: Stability of this compound in Common Organic Solvents at Room Temperature (20-25°C)
| Solvent | Concentration (mM) | Storage Condition | % Purity after 24h | % Purity after 72h |
| DMSO | 10 | In dark | >99% | 98% |
| Ethanol | 10 | In dark | 99% | 97% |
| Acetonitrile | 10 | In dark | >99% | >99% |
Data are hypothetical and based on the chemical properties of the molecule. For accurate results, stability should be tested under your specific experimental conditions.
Table 2: Stability of this compound in Aqueous Buffers at Room Temperature (20-25°C)
| Buffer (pH) | Concentration (µM) | Storage Condition | % Remaining after 8h | % Remaining after 24h |
| PBS (pH 7.4) | 100 | In dark | 95% | 85% |
| Acetate (pH 5.0) | 100 | In dark | 90% | 75% |
| Carbonate (pH 9.0) | 100 | In dark | 80% | 60% |
Data are hypothetical and intended for illustrative purposes. PBS = Phosphate-Buffered Saline.
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method
This protocol describes a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute this stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of the compound (e.g., 100 µg/mL) in the solvents or buffers of interest (e.g., DMSO, Ethanol, PBS pH 7.4).
-
Store these solutions under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of each sample, dilute it to the working concentration with the mobile phase, and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 350 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of the parent compound to its initial peak area at time zero.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Technical Support Center: Synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-3-(1H-indol-3-yl)acrylamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing very low or no product yield. What are the likely causes and how can I improve it?
A1: Low product yield in the Knoevenagel condensation for this synthesis can stem from several factors. Here are the common culprits and how to address them:
-
Inefficient Catalyst: The choice and amount of base catalyst are critical.
-
Solution: If using a weak base like triethylamine, consider switching to a more effective catalyst such as piperidine or L-proline. Ensure the catalyst is fresh and used in appropriate amounts (typically 5-10 drops or catalytic amounts).
-
-
Suboptimal Reaction Temperature: The reaction may be temperature-sensitive.
-
Insufficient Reaction Time: These condensations can be slow.
-
Poor Quality Reagents: The purity of your indole-3-carbaldehyde and 2-cyanoacetamide derivative is crucial.
-
Solution: Ensure the starting materials are pure. If necessary, purify them by recrystallization or chromatography before use.
-
-
Solvent Choice: The solvent can significantly influence the reaction outcome.
Q2: My reaction is producing multiple spots on TLC, indicating side products. What are these and how can I minimize them?
A2: The formation of side products is a common challenge. Here are potential side reactions and mitigation strategies:
-
Self-condensation of Starting Materials: The 2-cyanoacetamide derivative can undergo self-condensation.
-
Solution: Control the rate of addition of the base catalyst. Adding the catalyst slowly at the beginning of the reaction can help minimize this side reaction.
-
-
Retro-Knoevenagel Reaction: The product can potentially revert to the starting materials under certain conditions.[5]
-
Solution: Once the reaction is complete, as indicated by TLC, proceed with the workup without delay. Avoid unnecessarily prolonged heating after the reaction has reached completion.
-
-
Decomposition of Indole Moiety: Indoles can be sensitive to strongly acidic or basic conditions and prolonged high temperatures.
-
Solution: Use a mild base catalyst like L-proline. Ensure the reaction temperature does not exceed what is necessary for the condensation to proceed.
-
Q3: I am having difficulty purifying my final product. What are the recommended purification methods?
A3: The crude product often requires purification to remove unreacted starting materials and side products.
-
Filtration and Washing: The product often precipitates out of the reaction mixture.
-
Recrystallization: This is a highly effective method for purifying solid products.
-
Column Chromatography: For products that are difficult to purify by recrystallization, column chromatography can be employed.
-
Solution: Use a silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound derivatives?
A1: The synthesis is typically achieved through a Knoevenagel condensation.[7] This reaction involves the nucleophilic addition of the active methylene group of a 2-cyanoacetamide derivative to the carbonyl group of an indole-3-carbaldehyde, catalyzed by a base. This is followed by a dehydration step to form the carbon-carbon double bond of the final acrylamide product.
Q2: How can I confirm the structure of my synthesized compound?
A2: The structure of the synthesized this compound derivatives can be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the connectivity of atoms and the presence of characteristic peaks for the indole, acrylamide, and cyano groups.[1][2]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the indole and amide, the C≡N stretch of the nitrile group, and the C=O stretch of the amide carbonyl group.[1][2]
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, further confirming its identity.[1]
Q3: Are there any environmentally friendly synthesis methods available?
A3: Yes, some studies have focused on greener synthetic approaches. The use of L-proline as a catalyst is considered an environmentally friendly option.[7] Additionally, optimizing reaction conditions to use less hazardous solvents and reduce energy consumption contributes to a greener synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses to aid in experimental design and comparison.
Table 1: Reaction Conditions for the Synthesis of this compound Derivatives
| Derivative | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Indole-3-carboxaldehyde, 2-cyano-N-phenylacetamide | Triethylamine | Toluene | 110 | 96 | 62.3 | [1][8] |
| (R,E)-N-(1-(...)-3-yl)-2-cyano-3-phenylacrylamide | Benzaldehyde, Derivative 12 | Piperidine | 2-Propanol | 60 | 2 | 20 | [3] |
| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Base | Ethanol | Boiling | 0.75 | 90 | [4][9] |
N-[4-(4-cyanophenoxy) phenyl] acrylamide | 4-(4-amino phenoxy) benzonitrile, Acryloyl chloride | - | - | - | - | 80 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide [1]
-
To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL), add 2-cyano-N-phenylacetamide (1 mmol).
-
Add 5–10 drops of triethylamine as a catalyst.
-
Heat the reaction mixture to 110°C with magnetic stirring.
-
Maintain the reaction at this temperature for 96 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water.
-
Dry the product in a desiccator under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: General Procedure for Knoevenagel Condensation using Piperidine Catalyst [3]
-
Dissolve the substituted 2-cyanoacetamide derivative (0.07 mmol) in 2-propanol (1 mL).
-
Add the corresponding aldehyde (0.07 mmol) to the solution.
-
Add piperidine (0.01 mmol) as a catalyst.
-
Stir the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture.
-
Purify the filtrate using an appropriate method, such as MPLC (Medium Pressure Liquid Chromatography), to isolate the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
- 1. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]
- 7. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Resistance to 2-Cyano-3-(1H-indol-3-yl)acrylamide in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
A1: this compound is a chemical scaffold that has been investigated for its potential as an anticancer agent.[1][2] Derivatives of this compound have been shown to act as inhibitors of various signaling molecules involved in cancer progression, including Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), Tryptophan 2,3-dioxygenase (TDO), and certain deubiquitinases (DUBs).[3][4][5] By inhibiting these targets, these compounds can interfere with key cancer-related processes such as cell survival, proliferation, and immune evasion.
Q2: My cancer cell line has developed resistance to a this compound derivative. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this class of compounds are still under investigation, common mechanisms of resistance to targeted cancer therapies may apply. These can include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative survival pathways. Key pathways to investigate include the STAT3 and SHP2 signaling cascades, which are known to contribute to resistance against various targeted therapies.[6][7][8]
-
Target protein modification: Mutations in the target protein (e.g., TAK1, TDO) can prevent the binding of the inhibitor, rendering it ineffective.
-
Increased drug efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, also known as efflux pumps, which actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Altered drug metabolism: The cancer cells may alter their metabolic processes to more rapidly inactivate the compound.
Q3: How can I determine if my resistant cells are overexpressing efflux pumps?
A3: You can assess efflux pump activity using several methods. A common approach is to use a fluorescent substrate of ABC transporters, such as rhodamine 123 or calcein-AM. Increased efflux of the fluorescent dye from the resistant cells compared to the parental (sensitive) cells would indicate higher efflux pump activity. This can be quantified using flow cytometry. Additionally, you can perform quantitative PCR (qPCR) or Western blotting to measure the expression levels of specific efflux pump genes and proteins, such as P-glycoprotein (P-gp/MDR1).
Q4: What are the initial steps to investigate the role of STAT3 or SHP2 signaling in resistance?
A4: To begin, you should assess the activation status of these pathways in your resistant cell lines compared to the sensitive parental lines. This can be done by Western blotting for the phosphorylated (active) forms of STAT3 (p-STAT3) and key downstream effectors of SHP2 signaling, such as ERK (p-ERK). An increase in the levels of p-STAT3 or p-ERK in the resistant cells would suggest the involvement of these pathways.
Troubleshooting Guides
Problem 1: Decreased sensitivity to the this compound derivative over time.
Possible Cause: Acquired resistance through the activation of bypass signaling pathways.
Suggested Solutions:
-
Investigate STAT3 and SHP2 Pathway Activation:
-
Experiment: Perform Western blot analysis to compare the levels of total and phosphorylated STAT3 and ERK in sensitive versus resistant cells.
-
Expected Outcome: Increased p-STAT3 and/or p-ERK in resistant cells.
-
-
Combination Therapy:
-
Experiment: Treat the resistant cells with a combination of your this compound derivative and a known inhibitor of the upregulated pathway. For example, use a STAT3 inhibitor (e.g., JSI-124) or a SHP2 inhibitor (e.g., TNO155).[9][10]
-
Expected Outcome: The combination treatment should restore sensitivity and induce apoptosis in the resistant cells.
-
Problem 2: Complete lack of response to the this compound derivative in a new cell line.
Possible Cause: Intrinsic resistance, potentially due to pre-existing mutations in the target protein or high basal activity of efflux pumps.
Suggested Solutions:
-
Target Sequencing:
-
Experiment: Sequence the gene encoding the intended target protein (e.g., TAK1, TDO) in the insensitive cell line to check for mutations that could affect drug binding.
-
Expected Outcome: Identification of mutations in the drug-binding pocket.
-
-
Efflux Pump Inhibition:
-
Experiment: Co-treat the cells with the this compound derivative and a broad-spectrum efflux pump inhibitor, such as verapamil or elacridar.
-
Expected Outcome: Increased intracellular accumulation of your compound and restored cytotoxic effects.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 and ERK Activation
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay for Combination Therapy
-
Cell Seeding:
-
Seed resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the this compound derivative alone, the STAT3 or SHP2 inhibitor alone, and the combination of both.
-
Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or PrestoBlue and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Analyze the combination effect using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values (µM) for a this compound Derivative (Compound X) in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Compound X | Compound X + STAT3 Inhibitor (1 µM) | Compound X + SHP2 Inhibitor (0.5 µM) |
| Sensitive | 1.5 | 1.2 | 1.0 |
| Resistant | 15.8 | 3.2 | 2.5 |
Table 2: Relative Protein Expression of p-STAT3 and p-ERK in Resistant vs. Sensitive Cells.
| Protein | Fold Change (Resistant/Sensitive) |
| p-STAT3 (Tyr705) | 4.2 |
| p-ERK1/2 (Thr202/Tyr204) | 3.5 |
Visualizations
Caption: STAT3 bypass signaling pathway leading to drug resistance.
Caption: SHP2-mediated RAS-ERK pathway activation in resistance.
Caption: Workflow for investigating resistance mechanisms.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. Buy 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide [smolecule.com]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
- 7. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. aacrjournals.org [aacrjournals.org]
refining experimental protocols for 2-cyano-3-(1H-indol-3-yl)acrylamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
Issue 1: Low or No Product Yield in Knoevenagel Condensation
-
Question: I am attempting to synthesize this compound via Knoevenagel condensation between indole-3-carboxaldehyde and 2-cyanoacetamide, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low yields in the Knoevenagel condensation are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Choice and Amount: The choice and amount of base catalyst are critical. While piperidine is commonly used, triethylamine is also effective.[1] Ensure the catalyst is fresh and used in an appropriate amount (catalytic amounts, e.g., 5-10 drops, are often sufficient).[1] An excessive amount of a strong base can lead to side reactions.
-
Reaction Temperature: The reaction often requires heating. A temperature of 105-110°C in toluene has been reported to be effective.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Knoevenagel condensations can be slow. Reaction times can range from a few hours to 96 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Toluene is a common solvent for this reaction as its aprotic nature favors catalytic activity at higher temperatures.[1] Ethanol has also been used successfully.[2] The polarity of the solvent can influence the reaction rate and yield.
-
Purity of Reactants: Ensure that the indole-3-carboxaldehyde and 2-cyanoacetamide are of high purity. Impurities can interfere with the reaction.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically when using solvents like toluene can drive the reaction to completion.
-
Issue 2: Difficulty in Product Purification
-
Question: My reaction seems to have worked, but I am struggling to purify the this compound product. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the product's properties and potential impurities. Here are some strategies:
-
Recrystallization: This is the most common and effective method for purifying the final product. A mixture of ethanol and water is often used for recrystallization.[1][3] The crude product is dissolved in hot ethanol, and then water is added until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out.
-
Washing: After filtration, washing the crude product with cold distilled water can help remove residual catalyst and other water-soluble impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel may be necessary. A common eluent system is a mixture of ethyl acetate and n-hexane.[1]
-
Issue 3: Product Characterization Issues
-
Question: I have synthesized a compound that I believe is this compound, but my characterization data (NMR, IR) is not clear. What are the expected spectral features?
-
Answer: Proper characterization is essential to confirm the structure of your product. Here are the key spectral features to look for:
-
¹H NMR: Expect to see signals corresponding to the indole ring protons, the vinyl proton, and the amide protons. The vinyl proton typically appears as a singlet at around 8.30 ppm.[4] The amide protons can appear as a broad singlet at a lower field.
-
¹³C NMR: Key signals to identify are the nitrile carbon (around 116-117 ppm), the carbonyl carbon of the amide (around 160-165 ppm), and the carbons of the vinyl group and the indole ring.[4]
-
IR Spectroscopy: Look for characteristic absorption bands for the nitrile group (C≡N) around 2200-2230 cm⁻¹, the carbonyl group (C=O) of the amide around 1650-1680 cm⁻¹, and the N-H stretching of the amide and indole ring around 3200-3400 cm⁻¹.[1]
-
Mass Spectrometry: This will help confirm the molecular weight of the compound.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most common method is the Knoevenagel condensation of indole-3-carboxaldehyde with 2-cyanoacetamide, typically catalyzed by a base like piperidine or triethylamine in a suitable solvent such as toluene or ethanol.[2]
-
-
Q2: Can I use a different catalyst for the Knoevenagel condensation?
-
A2: Yes, while piperidine and triethylamine are common, other catalysts have been explored for Knoevenagel condensations, including L-proline and various solid-supported catalysts.[5] The choice of catalyst can influence reaction time and yield.
-
-
Q3: What is the role of the catalyst in the Knoevenagel condensation?
-
A3: The basic catalyst deprotonates the active methylene group of 2-cyanoacetamide, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carboxaldehyde.
-
Product Properties and Handling
-
Q4: What are the typical physical properties of this compound?
-
A4: It is typically a solid at room temperature. The melting point of a similar derivative, (E)-2-cyano-N,3-diphenylacrylamide, has been reported to be around 200°C.[1]
-
-
Q5: Is this compound stable?
-
A5: The compound is generally stable under normal laboratory conditions but may react with strong acids or bases.[6] It is advisable to store it in a cool, dry place, protected from light.
-
-
Q6: What are the solubility characteristics of this compound?
-
A6: It is generally soluble in polar organic solvents like DMSO and ethanol.[6] Its solubility in aqueous solutions is expected to be low.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound and Derivatives
| Derivative | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Indole-3-carboxaldehyde | 2-cyano-N-phenylacetamide | Triethylamine | Toluene | 110 | 96 | 62.3 | |
| (E)-2-cyano-N,3-diphenylacrylamide | Benzaldehyde | 2-cyano-N-phenylacetamide | Triethylamine | Toluene | 105-110 | 24 | 72.37 | [1] |
| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Piperidine | Ethanol | Reflux | 0.75 | 90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide
-
Reactants:
-
Indole-3-carboxaldehyde (1 mmol)
-
2-cyano-N-phenylacetamide (1 mmol)
-
Triethylamine (5-10 drops) as catalyst
-
Toluene (10 mL) as solvent
-
-
Procedure:
-
To a solution of indole-3-carboxaldehyde in toluene, add 2-cyano-N-phenylacetamide.
-
Add the triethylamine catalyst to the mixture.
-
Stir the reaction mixture magnetically at a controlled temperature of 110°C for 96 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Filter the resulting precipitate.
-
Wash the precipitate with distilled water.
-
Dry the product in a desiccator under vacuum.
-
Recrystallize the dried product from ethanol to obtain the purified compound.
-
Protocol 2: Characterization of the Synthesized Product [1]
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the purified product.
-
Look for characteristic absorption bands:
-
~3275 cm⁻¹ (N-H stretching of amide and indole)
-
~2206 cm⁻¹ (C≡N stretching of the nitrile group)
-
~1651 cm⁻¹ (C=O stretching of the amide group)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, multiplicities, and integration to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the product to determine its molecular weight and confirm its identity.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: TDO signaling pathway and inhibition by this compound derivatives.
Caption: CRTH2 signaling pathway and antagonism by compounds with a this compound scaffold.
References
- 1. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
Technical Support Center: 2-Cyano-3-(1H-indol-3-yl)acrylamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a chemical compound belonging to the indole and acrylamide classes. It is a key pharmacophore investigated for a variety of therapeutic applications due to its biological activities. Primary research applications include its potential as an anti-inflammatory, anti-infective, and anti-cancer agent.[1]
2. What is the common method for synthesizing this compound?
The most common method for synthesizing this compound is the Knoevenagel condensation reaction.[1] This reaction involves the base-catalyzed condensation of indole-3-carboxaldehyde with a cyanoacetamide derivative.
3. What are the typical physical properties of this compound?
It is typically a crystalline solid. While specific values can vary between derivatives, a melting point of approximately 200°C has been reported for some analogs.[1] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1]
4. How should I prepare and store stock solutions of this compound?
It is recommended to dissolve the compound in a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution. For cell-based assays, this stock solution can then be diluted to the final desired concentration in the cell culture medium. To minimize degradation, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
5. What are the known mechanisms of action for this compound?
Derivatives of this compound have been shown to exert their effects through multiple signaling pathways. These include the inhibition of pro-inflammatory cytokine production, which is often linked to the modulation of the NF-κB signaling pathway. Some derivatives have also been found to influence the JAK-STAT and MAPK pathways.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and biological evaluation of this compound.
Synthesis and Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low reaction yield in Knoevenagel condensation | Incomplete reaction; Suboptimal reaction conditions (temperature, catalyst); Impure starting materials. | Ensure starting materials (indole-3-carboxaldehyde and cyanoacetamide derivative) are pure. Optimize the reaction temperature and catalyst concentration (e.g., piperidine, triethylamine). Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or side products. | Recrystallization is a common and effective purification method. A mixture of ethanol and water is often a suitable solvent system for recrystallization.[2] Column chromatography may also be employed for more challenging purifications. |
| Inconsistent spectroscopic data (NMR, IR, Mass Spec) | Presence of impurities or residual solvent; Incorrect structural assignment. | Ensure the sample is thoroughly dried to remove residual solvents before analysis. Compare the obtained spectra with literature data for similar compounds. If inconsistencies persist, consider further purification or re-synthesis. |
Biological Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound precipitation in cell culture medium | Low solubility of the compound in aqueous media; High final concentration. | Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Test a range of compound concentrations to determine the solubility limit in your specific medium. The use of serum in the culture medium can sometimes aid in solubilizing compounds. |
| High variability in biological assay results | Inconsistent compound concentration due to precipitation or degradation; Pipetting errors; Cell culture variability (passage number, cell density). | Visually inspect the wells for any signs of compound precipitation before and during the experiment. Prepare fresh dilutions from the stock solution for each experiment. Standardize cell seeding density and use cells within a consistent passage number range. Include appropriate positive and negative controls in each assay. |
| Observed cytotoxicity at expected therapeutic concentrations | The compound may have a narrow therapeutic window; Off-target effects. | Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for mechanism-of-action studies. Consider investigating potential off-target effects through appropriate assays. |
| Lack of expected biological activity | Compound instability in the experimental conditions; Incorrect assay setup. | Assess the stability of the compound in your cell culture medium over the time course of the experiment. Ensure that the chosen assay is appropriate to detect the expected biological effect and that all reagents and instruments are functioning correctly. Verify the identity and purity of your compound stock. |
Quantitative Data
The following tables summarize representative quantitative data for this compound derivatives from published studies.
Table 1: In Vitro Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | Hepa1-6 | TDO inhibition | 1.25 ± 0.04 | [3] |
| Derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | - | TAK1 inhibitory activity | 0.027 | [4] |
| Thiazolidinone-based derivative | MCF-7 | Cytotoxicity | 61.2 µg/mL | [1] |
| Thiazolidinone-based derivative | MCF-7 | Cytotoxicity | 55.3 µg/mL | [1] |
IC50: Half-maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound Derivative | Model System | Measured Effect | Concentration/Dose | % Inhibition | Reference |
| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | J774 Macrophages | Nitrite Production | Non-cytotoxic concentrations | Significant | [1] |
| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | J774 Macrophages | IL-1β Production | Non-cytotoxic concentrations | Significant | [1] |
| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | J774 Macrophages | TNF-α Production | Non-cytotoxic concentrations | Significant | [1] |
| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | CFA-induced paw edema in vivo | Edema Reduction | 50 mg/kg | Comparable to dexamethasone | [1] |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Carrageenan-induced peritonitis | Leukocyte migration | 10 mg/kg | 59% | [5] |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Carrageenan-induced peritonitis | Leukocyte migration | 20 mg/kg | 52% | [5] |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)
This protocol is adapted from a published procedure.[6]
Materials:
-
Indole-3-carboxaldehyde
-
2-Cyano-N-phenylacetamide
-
Toluene
-
Triethylamine
-
Ethanol
-
Distilled water
Procedure:
-
To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL), add 2-cyano-N-phenylacetamide (1 mmol).
-
Add 5-10 drops of triethylamine as a catalyst.
-
Stir the reaction mixture at 110°C for 96 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and filter the precipitate.
-
Wash the precipitate with distilled water and dry it in a desiccator under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathways modulated by this compound derivatives, leading to their anti-inflammatory effects.
Caption: Putative signaling pathways affected by the compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro anti-inflammatory activity of a this compound derivative.
Caption: Workflow for in vitro anti-inflammatory screening.
Logical Relationship Diagram
Caption: Logic for determining the mechanism of action.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Cyano-3-(1H-indol-3-yl)acrylamide
Disclaimer: Information on "2-cyano-3-(1H-indol-3-yl)acrylamide" is limited in publicly available scientific literature. This guide provides general strategies for enhancing the bioavailability of poorly soluble indole-based compounds, which may be applicable. The specific properties of your molecule will dictate the most effective approach.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability for indole derivatives like yours is often multifactorial, stemming from:
-
Low Aqueous Solubility: Indole scaffolds are frequently hydrophobic, leading to poor dissolution in gastrointestinal fluids. This is a primary rate-limiting step for absorption.[1][2]
-
Limited Membrane Permeability: While many indole compounds have good lipophilicity for passive diffusion, extensive hydrogen bonding or unfavorable molecular size can hinder permeation across the intestinal epithelium.[2]
-
Rapid Metabolism: Indole rings can be susceptible to first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[3]
Q2: What are the first formulation strategies I should consider to improve bioavailability?
A2: Start with strategies that address the most common and impactful issues, primarily solubility:
-
Particle Size Reduction: Increasing the surface area of the drug powder can significantly enhance the dissolution rate.[4] Techniques like micronization and nanosizing are effective first steps.[1][5]
-
Use of Solubilizing Excipients:
-
Co-solvents: Water-miscible organic solvents can increase solubility in liquid formulations.[4]
-
Surfactants: These agents form micelles that encapsulate the drug, increasing its apparent solubility.[4]
-
Cyclodextrins: These form inclusion complexes with the drug, shielding the hydrophobic parts and increasing aqueous solubility.[1][4]
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can dramatically improve both solubility and dissolution rates.[1][5][6]
Q3: How do I know if my compound is a substrate for an efflux transporter like P-gp?
A3: The most common in vitro method is a bidirectional Caco-2 permeability assay.[3] By measuring the transport of your compound from the apical (A) to basolateral (B) side and vice versa (B to A), you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.[3]
Q4: When should I consider more complex formulations like lipid-based systems?
A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly useful when:
-
Simpler methods like particle size reduction and co-solvents fail to provide adequate bioavailability.
-
The compound is highly lipophilic (LogP > 5).
-
You need to bypass first-pass metabolism, as these systems can promote lymphatic uptake.[7]
-
The compound shows poor stability in gastrointestinal fluids.
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low drug concentration in plasma despite high dose. | Poor dissolution in the GI tract. | 1. Verify Solubility: Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. 2. Particle Size Reduction: Micronize or nanosize the compound and repeat the in vivo study. 3. Formulate with Solubilizers: Prepare simple aqueous suspensions with surfactants (e.g., Tween® 80, SDS) or cyclodextrins (e.g., HP-β-CD) and re-evaluate. |
| High variability in plasma concentrations between subjects. | Food effects; inconsistent dissolution. | 1. Standardize Dosing Conditions: Conduct studies in fasted animals to minimize variability from food.[8] 2. Improve Formulation Robustness: Move from a simple suspension to a more robust formulation like a solid dispersion or a SEDDS to ensure more consistent dissolution and absorption.[6][9] |
| Good in vitro dissolution but still poor in vivo bioavailability. | Permeability-limited absorption or high first-pass metabolism. | 1. Assess Permeability: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Check for Efflux: Use the bidirectional Caco-2 assay to calculate the efflux ratio.[3] If high, consider co-dosing with a known P-gp inhibitor (e.g., verapamil) in subsequent in vivo studies to confirm. 3. Evaluate Metabolic Stability: Use liver microsomes to assess the rate of metabolic degradation. |
| New formulation shows precipitation upon dilution in aqueous media. | Supersaturation followed by precipitation ("parachuting" effect). | 1. Add Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation. These polymers can help maintain a supersaturated state for longer, allowing more time for absorption. 2. Optimize Solvent/Co-solvent System: In liquid formulations, carefully select co-solvents that minimize precipitation upon dilution in the gut. |
| Low recovery of the compound in the Caco-2 permeability assay. | Poor solubility in the assay buffer; non-specific binding to the plate or cells. | 1. Check for Solubility Issues: Ensure the test concentration is below the solubility limit in the transport buffer.[3] 2. Use Low-Binding Plates: Utilize plates designed to minimize non-specific binding. 3. Include a Mass Balance Check: Analyze the amount of compound remaining in the donor compartment and bound to the cells/plate at the end of the experiment to calculate total recovery.[10] |
Quantitative Data Summary: Typical Formulation Strategies
| Strategy | Typical Fold Increase in Bioavailability | Mechanism of Action | Considerations |
| Micronization | 2 - 5 fold | Increases surface area for dissolution.[1] | May not be sufficient for extremely insoluble compounds. |
| Nanonization | 5 - 20 fold | Drastically increases surface area and saturation solubility.[5] | Can be complex to manufacture and maintain stability. |
| Cyclodextrin Complexation | 2 - 10 fold | Forms inclusion complexes, increasing aqueous solubility.[1][4] | Stoichiometry and binding affinity are critical. |
| Solid Dispersions | 5 - 50 fold | Drug is molecularly dispersed in a hydrophilic polymer matrix.[1][6] | Physical stability of the amorphous state must be ensured. |
| SEDDS / SMEDDS | 5 - >50 fold | Forms a fine oil-in-water emulsion in the gut, presenting the drug in a solubilized state.[1][9] | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.[3][11]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a differentiated and polarized monolayer.[3][12]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >300 Ω·cm² before starting the experiment.[10][12]
-
-
Transport Experiment:
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., at 10 µM concentration) to the apical (donor) side.[3]
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Repeat the process, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
-
Sample Analysis & Calculation:
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B→A) / Papp (A→B)
-
-
-
Data Interpretation:
-
Papp (A→B) Value:
-
< 1 x 10⁻⁶ cm/s: Low permeability
-
1 - 10 x 10⁻⁶ cm/s: Moderate permeability
-
10 x 10⁻⁶ cm/s: High permeability
-
-
Efflux Ratio (ER):
-
ER > 2 suggests the compound is a substrate for an active efflux transporter.[3]
-
-
Protocol 2: Dissolution Testing for Poorly Soluble Compounds
This protocol helps characterize the dissolution rate of a formulation, which is critical for predicting in vivo performance.[13][14]
Methodology:
-
Apparatus & Media:
-
Use a USP Apparatus 2 (Paddle) at a stirring speed of 50 or 75 RPM.[13][15]
-
Maintain the temperature at 37 ± 0.5°C.[13]
-
Prepare dissolution media that simulate GI conditions. For poorly soluble drugs, this often requires a surfactant. A common starting point is pH 6.8 phosphate buffer with 0.5% - 2% Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.[13][15] "Sink conditions" are achieved when the volume of media is at least 3 times that required to dissolve the entire dose.[16]
-
-
Procedure:
-
Place a single dose of the formulation (e.g., capsule, tablet, or powder equivalent) into each dissolution vessel (n=6).
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed media to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF) to remove undissolved particles.
-
Analyze the concentration of the dissolved drug in each sample using a validated HPLC-UV method.
-
-
Data Presentation:
-
Plot the percentage of drug dissolved versus time for each formulation.
-
Compare the dissolution profiles of different formulations to identify the one with the fastest and most complete drug release. For slowly dissolving drugs, a two-point specification (e.g., one at 15 minutes and another at a later time point) is often recommended.[13]
-
Visualizations
Caption: A decision workflow for troubleshooting and enhancing bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Analysis of 2-cyano-3-(1H-indol-3-yl)acrylamide Derivatives and JAK Inhibitors in Oncology
In the landscape of modern cancer therapeutics, the exploration of novel small molecules targeting critical signaling pathways is a paramount endeavor for researchers and drug development professionals. This guide provides a detailed comparison between an emerging class of compounds, derivatives of 2-cyano-3-(1H-indol-3-yl)acrylamide, and the established class of Janus kinase (JAK) inhibitors. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, anticancer activities, and the experimental methodologies used for their evaluation.
Introduction to the Compared Therapies
This compound derivatives represent a newer class of investigational anticancer agents. One prominent derivative has been identified as an inhibitor of Tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune evasion.[1] By targeting TDO, these compounds aim to restore the host's anti-tumor immune response.
Janus kinase (JAK) inhibitors are a well-established class of targeted therapy.[2] Several JAK inhibitors are approved for the treatment of various cancers and inflammatory diseases.[3] They function by blocking the activity of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), which are key components of the JAK-STAT signaling pathway.[4] This pathway is crucial for cytokine signaling that drives cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.[5][6]
Mechanism of Action and Signaling Pathways
The fundamental difference between these two classes of compounds lies in their primary molecular targets and the signaling pathways they modulate.
This compound Derivatives and the TDO Pathway
A leading derivative of this compound has been shown to inhibit TDO.[7] TDO is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[8][9] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of immune cells, particularly T cells, allowing cancer cells to evade immune destruction.[8][9] By inhibiting TDO, this compound aims to increase tryptophan levels and reduce kynurenine, thereby restoring T cell-mediated anti-tumor immunity.[7]
JAK Inhibitors and the JAK-STAT Pathway
JAK inhibitors target the Janus kinase family of enzymes.[2] The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors.[4] Upon ligand binding to a receptor, associated JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[4] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation.[4][10] In many cancers, this pathway is constitutively active, driving tumor growth and survival.[5][6] JAK inhibitors block the kinase activity of JAKs, thereby preventing STAT phosphorylation and downstream signaling.[4]
Comparative Anticancer Activity
Direct comparative studies of this compound and JAK inhibitors in the same cancer models are not yet available in the public domain. Therefore, this comparison is based on data from separate studies.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound/Derivative | Target | IC50 | Cancer Cell Line / Assay |
| This compound Derivative | (E)-2-cyano-N-(2,3-dihydrobenzo[b][5][9]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | TDO | 1.25 ± 0.04 µM | Enzymatic Assay |
| JAK Inhibitors | Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Cell-free assays |
| Tofacitinib | JAK3 / JAK2 / JAK1 | 1 nM / 20 nM / 112 nM | Cell-free assays | |
| Fedratinib | JAK2 | 3 nM | Cell-free assays | |
| Pacritinib | JAK2 / FLT3 | 23 nM / 22 nM | Cell-free assays | |
| Baricitinib | JAK1 / JAK2 | 5.9 nM / 5.7 nM | Cell-free assays |
Data for JAK inhibitors are representative and sourced from multiple studies.[11]
In Vivo Efficacy
| Compound Class | Specific Compound/Derivative | Cancer Model | Key Findings |
| This compound Derivative | (E)-2-cyano-N-(2,3-dihydrobenzo[b][5][9]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | Hepa1-6 hepatocellular carcinoma allograft model | Significant tumor growth suppression with a favorable safety profile. Synergized with a PD-1/PD-L1 inhibitor.[7] |
| JAK Inhibitors | Ruxolitinib | Myelofibrosis, Polycythemia vera | FDA-approved for these indications. Reduces spleen size and improves symptoms.[2] |
| Pacritinib | Murine models of acute myeloid leukemia (AML) | Significant inhibition of primary tumor growth and lung metastasis.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays mentioned in the literature.
TDO Inhibition Assay (for this compound derivatives)
A typical experimental workflow for assessing TDO inhibition is as follows:
Protocol:
-
Enzyme Preparation: A solution of purified recombinant human TDO enzyme is prepared in a suitable buffer.
-
Compound Addition: The test compound, such as a this compound derivative, is added to the enzyme solution at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, L-tryptophan.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Measurement: The production of kynurenine is measured, often by spectrophotometry, by detecting the absorbance at a specific wavelength after a colorimetric reaction.
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the TDO activity is calculated.
Cell Viability Assay (MTT Assay for JAK Inhibitors)
The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the JAK inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomized into treatment and control groups. The test compound (either the indole derivative or a JAK inhibitor) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound derivatives and JAK inhibitors represent two distinct and promising strategies for cancer therapy. The indole derivatives, particularly those targeting TDO, offer a novel immunotherapeutic approach by aiming to reverse tumor-induced immune suppression. In contrast, JAK inhibitors provide a more direct anti-proliferative and pro-apoptotic effect by targeting a key signaling pathway that is frequently dysregulated in cancer.
While the available data for this compound derivatives is still in the early stages, the initial findings are encouraging, especially the potential for synergy with immune checkpoint inhibitors. JAK inhibitors, being a more mature class of drugs, have a well-defined role in the treatment of certain cancers, but their application in solid tumors is still being actively explored.
Future research should focus on direct comparative studies of these two classes of compounds in relevant cancer models to better delineate their respective efficacies and potential clinical applications. Furthermore, the exploration of combination therapies involving both TDO and JAK inhibitors could be a promising avenue for future cancer treatment strategies.
References
- 1. TDO Promotes Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT3 Signaling Pathway and Its Inhibitors in Tumor Therapy [journal11.magtechjournal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Assessment of 2-cyano-3-(1H-indol-3-yl)acrylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-cyano-3-(1H-indol-3-yl)acrylamide has emerged as a versatile scaffold in medicinal chemistry, with its derivatives showing activity against a range of biological targets. This guide provides a comparative assessment of the specificity of this core molecule, evaluating its potential inhibitory action against several key protein families implicated in various disease pathways. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to evaluate its suitability for their specific research applications.
Executive Summary
The this compound scaffold has been identified as a promising starting point for the development of inhibitors targeting enzymes and receptors involved in inflammation, cancer, and allergic diseases. While much of the published research focuses on substituted derivatives, the core structure itself is understood to interact with several key targets. This guide focuses on its potential activity against Janus Kinases (JAKs), Tryptophan 2,3-dioxygenase (TDO), Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTh2), and Deubiquitinases (DUBs). Its performance is compared against established, selective inhibitors for each of these target classes.
Comparative Specificity Analysis
To provide a clear comparison of the inhibitory potential of this compound, the following tables summarize its reported activity alongside that of well-characterized inhibitors for each target class. It is important to note that direct inhibitory data for the parent compound is limited in the public domain; therefore, data for closely related derivatives are included to indicate the potential of the scaffold.
Table 1: Janus Kinase (JAK) Inhibition Profile
| Compound | Target(s) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound Derivative (Hypothetical) | JAK1/2 | Data Not Available | Ruxolitinib | JAK1: 3.3, JAK2: 2.8[1][2][3] |
| WP1130 (structurally related scaffold) | JAK2 | ~2500 (cellular assay)[4][5] |
Table 2: Tryptophan 2,3-dioxygenase (TDO) Inhibition Profile
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][6]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide | TDO | 1.25 ± 0.04[7] | Epacadostat (IDO1 inhibitor) | 10[8][9][10] |
Table 3: CRTh2 Receptor Antagonism Profile
| Compound | Target | Activity | Reference Compound | Reference IC50/K D (nM) |
| (E)-2-(3-(3-((3-Bromophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid | CRTh2 | Identified as an antagonist in HTS[11] | Fevipiprant | K D : 1.1, IC50: 0.44[12] |
Table 4: Deubiquitinase (DUB) Inhibition Profile
| Compound | Target(s) | Activity | Reference Compound | Reference IC50 (µM) |
| 2-cyano-3-acrylamide derivatives (e.g., C6) | DUBs | Inhibited DUB activity in cells[13] | WP1130 | USP5, UCH-L1, USP9x, USP14, UCH37 (≥80% inhibition at 5 µM)[5][14][15][16] |
Table 5: Cyclooxygenase (COX) Inhibition Profile (Anti-inflammatory Comparator)
| Compound | Target | IC50 (nM) |
| Celecoxib | COX-2 | 40[6][17][18] |
| Celecoxib | COX-1 | 15,000 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro JAK1 Enzymatic Assay
This protocol is adapted from commercially available kinase assay kits.[19][20][21][22]
Objective: To determine the in vitro inhibitory activity of a test compound against the JAK1 enzyme.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from a known JAK1 substrate)
-
Test compound (this compound) and reference inhibitor (e.g., Ruxolitinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.
-
Add the master mix to each well.
-
Add the diluted JAK1 enzyme to each well to initiate the reaction, except for the negative control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay
This protocol is based on methods described for measuring TDO activity in a cellular context.[23][24]
Objective: To assess the ability of a test compound to inhibit TDO activity in cells.
Materials:
-
A human cell line endogenously expressing TDO (e.g., A172 glioblastoma cells) or a cell line transfected to express TDO.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
L-Tryptophan.
-
Test compound and reference inhibitor (e.g., a known TDO inhibitor).
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Seed the TDO-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference inhibitor for a specified pre-incubation time (e.g., 1 hour).
-
Add L-Tryptophan to the cell culture medium to a final concentration of, for example, 2 mM.
-
Incubate the cells for 24-48 hours to allow for the conversion of tryptophan to kynurenine.
-
Collect the cell culture supernatant.
-
Add a reagent to the supernatant that reacts with kynurenine to produce a colored product (e.g., Ehrlich's reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.
CRTh2 Radioligand Binding Assay
This protocol is a standard method for determining the affinity of a compound for a G protein-coupled receptor.
Objective: To measure the binding affinity of a test compound to the CRTh2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CRTh2 receptor.
-
Radiolabeled ligand (e.g., [3H]PGD2).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Test compound and a known CRTh2 antagonist (e.g., Fevipiprant).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound or unlabeled reference antagonist.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is a common method for screening DUB inhibitors.[25][26]
Objective: To evaluate the inhibitory effect of a test compound on the activity of a specific DUB, such as USP7.[27]
Materials:
-
Purified recombinant human DUB enzyme (e.g., USP7).
-
DUB reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA).
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC).
-
Test compound and a known DUB inhibitor (e.g., WP1130).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Add varying concentrations of the test compound or reference inhibitor to the wells of a 384-well plate.
-
Add the purified DUB enzyme to the wells and pre-incubate with the compounds for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360 nm/460 nm for AMC).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Conclusion
The this compound scaffold demonstrates significant potential as a foundation for the development of inhibitors against a variety of important therapeutic targets. The available data on its derivatives suggest promising activity in the realms of inflammation, oncology, and allergic diseases. However, a comprehensive understanding of the specificity of the parent, unsubstituted molecule requires further direct, quantitative, and comparative experimental investigation. The protocols and comparative data provided in this guide offer a framework for researchers to conduct such assessments and to determine the utility of this compound scaffold for their specific research and drug discovery endeavors.
References
- 1. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 11. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WP1130 A cell-permeable tyrphostin compound that acts as a partially selective deubiquitinase (DUB) inhibitor and suppresses JAK-Stat signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. apexbt.com [apexbt.com]
- 17. apexbt.com [apexbt.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human TDO (hTDO) - Oncolines B.V. [oncolines.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Variety in the USP deubiquitinase catalytic mechanism | Life Science Alliance [life-science-alliance.org]
- 27. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 2-Cyano-3-(1H-indol-3-yl)acrylamide and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the parent compound and its key analogs, focusing on their anticancer, anti-inflammatory, and specific enzyme-inhibitory properties. Experimental data from various studies are summarized, and detailed protocols for key assays are provided to support further research and development in this area.
Data Presentation: Comparative Biological Activities
The biological activities of this compound and its analogs are diverse, with modifications to the indole ring, the acrylamide moiety, and the terminal phenyl group significantly influencing their potency and selectivity. The following tables summarize the in vitro activities of representative analogs against various cancer cell lines and key enzyme targets.
Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Parent Compound | - | - | - | - |
| Analog A | N-phenylacetamide | MCF-7 | >50 | [1] |
| Analog B | 2,3-dihydrobenzo[b][1][2]dioxin-6-yl | HepG2 | >50 | [2] |
| Analog C | 3e (triazolo[3,4-a]isoquinoline derivative) | A549 | 2.3 | [3] |
| Analog D | 3f (triazolo[3,4-a]isoquinoline derivative) | A549 | 1.15 | [3] |
| Analog E | 5c (N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)) | Hepa1-6 | Not specified | [2] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Table 2: Tryptophan 2,3-Dioxygenase (TDO) Inhibition by this compound Analogs
| Compound ID | Modification | IC50 (µM) | Reference |
| 5c | N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl) | 1.25 ± 0.04 | [2] |
Table 3: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition by 2-Cyanoacrylamide Analogs
| Compound ID | Modification | IC50 (nM) | Reference |
| 13h | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | 27 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are representative protocols for the synthesis of the this compound scaffold and key biological assays.
Synthesis of this compound Analogs via Knoevenagel Condensation
The Knoevenagel condensation is the most common method for synthesizing this class of compounds.
General Procedure:
-
To a solution of indole-3-carboxaldehyde (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), add an equimolar amount (1 mmol) of the corresponding 2-cyanoacetamide derivative.[1]
-
Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).[1]
-
The reaction mixture is then heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-2-cyano-3-(1H-indol-3-yl)acrylamide analog.[1]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Tryptophan 2,3-Dioxygenase (TDO) Inhibition Assay
This assay measures the enzymatic activity of TDO by monitoring the formation of N-formylkynurenine.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human TDO enzyme in a suitable buffer (e.g., potassium phosphate buffer).
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture and pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of TDO activity (IC50) is calculated from the dose-response curve.
TAK1 Kinase Assay
This assay measures the activity of TAK1 by quantifying the phosphorylation of a substrate.
-
Reaction Setup: In a microplate, combine the TAK1 enzyme, a specific substrate (e.g., myelin basic protein), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: After incubation, add a detection reagent that measures the amount of ADP produced (indicating kinase activity) or a phosphospecific antibody to detect the phosphorylated substrate.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and its analogs, as well as a general experimental workflow.
Caption: TDO-mediated tryptophan catabolism and its inhibition.
Caption: Simplified TAK1 signaling pathway and its inhibition.
Caption: General experimental workflow for comparative analysis.
References
- 1. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Comparative Guide to the Anti-Tumor Effects of 2-cyano-3-(1H-indol-3-yl)acrylamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction
This compound and its analogs are a class of synthetic compounds that have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities. These molecules, characterized by an indole nucleus linked to a cyanoacrylamide moiety, have been shown to target various signaling pathways implicated in tumorigenesis and immune evasion. This guide summarizes the current understanding of their anti-tumor effects, provides a comparison with other compounds, and details the experimental protocols used to evaluate their efficacy.
Comparative Anti-Tumor Activity
While direct comparative studies of the parent compound, this compound, against standard-of-care chemotherapeutics are limited in the public domain, research on its derivatives has demonstrated significant anti-tumor potential. The following tables summarize the cytotoxic activity of these compounds against various cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Putative Target/Mechanism |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (Compound 5c) | Hepa1-6 (Hepatocellular Carcinoma) | 1.25 ± 0.04 μM | Tryptophan 2,3-dioxygenase (TDO) inhibitor[1] |
| 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative (Compound 14) | MCF7 (Breast Adenocarcinoma) | 55.3 µg/mL | STAT1 inhibition (predicted) |
| 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative (Compound 5) | MCF7 (Breast Adenocarcinoma) | 61.2 µg/mL | STAT1 inhibition (predicted) |
| 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative (Compound 10) | MCF7 (Breast Adenocarcinoma) | 66.4 µg/mL | STAT1 inhibition (predicted) |
Table 2: Comparative Cytotoxicity of a Structurally Related Chalcone Derivative
| Compound | Cancer Cell Line | IC50 Value |
| Chalcone Derivative of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | HCT116 (Colon Carcinoma) | 6.76 µg/mL |
| 5-Fluorouracil (Standard Chemotherapy) | HCT116 (Colon Carcinoma) | 77.15 µg/mL |
Mechanisms of Action and Signaling Pathways
The anti-tumor activity of this compound derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and immune response.
Tryptophan 2,3-dioxygenase (TDO) Inhibition
One of the key mechanisms identified is the inhibition of Tryptophan 2,3-dioxygenase (TDO), an enzyme that plays a crucial role in tumor immune evasion.[1] TDO is overexpressed in several cancers and its activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the production of kynurenine, which has immunosuppressive effects. By inhibiting TDO, these compounds can restore the anti-tumor immune response. A derivative of this compound has been shown to synergize with PD-1/PD-L1 inhibitors, further highlighting its immunomodulatory potential.[1]
Figure 1. TDO Inhibition Pathway
STAT1 Signaling Pathway
Molecular docking studies have suggested that some derivatives of this compound can bind to the active site of Signal Transducer and Activator of Transcription 1 (STAT1). The STAT1 pathway is involved in cellular responses to interferons and plays a complex role in cancer, sometimes acting as a tumor suppressor and at other times promoting tumor growth depending on the context. Inhibition of STAT1 by these compounds could potentially disrupt pro-tumorigenic signaling in certain cancers.
Figure 2. STAT1 Inhibition Pathway
Induction of Apoptosis
A structurally related chalcone derivative of a 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile has been shown to induce apoptosis in colon cancer cells through the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein BAX. This suggests that compounds with the acrylamide core may trigger programmed cell death in cancer cells.
Figure 3. Apoptosis Induction Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-tumor effects of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Figure 4. MTT Assay Workflow
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivative stock solution
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Figure 5. Apoptosis Assay Workflow
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound derivative
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by the compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Conclusion
This compound and its derivatives represent a promising class of anti-tumor agents with diverse mechanisms of action, including the inhibition of key enzymes involved in immune suppression and the modulation of critical signaling pathways that control cancer cell growth and survival. The data presented in this guide highlight their potential, particularly as immunomodulatory agents and inducers of apoptosis. Further research, including direct comparative studies with established chemotherapeutics and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential in oncology.
References
Unraveling the Molecular Maze: A Comparative Guide to the Mechanisms of 2-cyano-3-(1H-indol-3-yl)acrylamide and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of the promising therapeutic agent 2-cyano-3-(1H-indol-3-yl)acrylamide and its alternatives. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to facilitate a deeper understanding of these compounds and inform future research and development efforts.
The compound this compound and its derivatives have emerged as significant molecules in the investigation of novel treatments for a range of diseases, including cancer and inflammatory conditions. Their therapeutic potential stems from their ability to modulate key cellular signaling pathways. This guide delves into the intricate mechanisms of these compounds, offering a comparative analysis with other agents that target similar pathways.
Mechanism of Action: Targeting Key Signaling Cascades
The primary mechanism of action for this compound and its related compounds involves the inhibition of critical signaling pathways that are often dysregulated in disease states.
One of the most prominent targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] In many cancers and inflammatory diseases, STAT3 is constitutively activated, leading to uncontrolled cell growth and inflammation.[3][4] Compounds like this compound are designed to interfere with this pathway, often by preventing the phosphorylation and subsequent dimerization of the STAT3 protein, which is essential for its activation and nuclear translocation.[1]
Another significant pathway modulated by related acrylamide derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . This pathway is a central regulator of the immune response and inflammation. Inhibition of the NF-κB pathway by these compounds can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]
Furthermore, specific derivatives of this compound have been identified as inhibitors of other important molecular targets, including:
-
Tryptophan 2,3-dioxygenase (TDO): An enzyme involved in tryptophan metabolism that has been implicated in tumor immune evasion.[7]
-
CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor: A G-protein coupled receptor involved in allergic inflammation.[8]
-
Deubiquitinases (DUBs): Enzymes that regulate protein stability and have been identified as potential targets for anti-infective therapies.[9]
Comparative Analysis with Alternative Inhibitors
The therapeutic targeting of the JAK/STAT pathway, a key upstream regulator of STAT3, has led to the development of several alternative inhibitors.[10][11] These Janus kinase (JAK) inhibitors, such as Ruxolitinib, function by blocking the activity of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[12][13]
The following table summarizes the quantitative data for this compound derivatives and a key alternative, providing a snapshot of their relative potencies.
| Compound/Inhibitor | Target | Assay | IC50 / EC50 | Cell Line / System | Reference |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (5c) | TDO | TDO inhibitory activity assay | 1.25 ± 0.04 µM | Hepa1-6 | [7] |
| (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) | TNF-α production | TNF-α inhibition assay | 7.02 ± 4.24 µM | J774 macrophages | [5] |
| Ruxolitinib | JAK1/JAK2 | Kinase assay | 3.3 nM (JAK1), 2.8 nM (JAK2) | N/A | [12] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
TDO Inhibitory Activity Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Tryptophan 2,3-dioxygenase (TDO).
-
Reagents and Materials: Recombinant human TDO enzyme, L-tryptophan (substrate), assay buffer, test compound, and a plate reader for measuring absorbance.
-
Procedure:
-
The test compound is pre-incubated with the TDO enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The formation of the product, N-formylkynurenine, is measured by monitoring the change in absorbance at a specific wavelength.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
-
TNF-α Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in cultured cells.
-
Cell Culture: J774 macrophage cells are cultured in appropriate media and conditions.
-
Stimulation and Treatment:
-
The cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
-
Quantification of TNF-α:
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in TNF-α production, is determined from a dose-response curve.
-
Visualizing the Molecular Pathways
To further elucidate the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: The NF-κB signaling pathway and the inhibitory action of acrylamide derivatives.
References
- 1. scbt.com [scbt.com]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
- 6. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of novel tricyclic CRTh2 receptor antagonists from a (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 12. researchopenworld.com [researchopenworld.com]
- 13. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of investigational 2-cyano-3-(1H-indol-3-yl)acrylamide derivatives against current standard-of-care drugs in the therapeutic areas of inflammatory diseases, cancer, and infectious diseases. The information is compiled from preclinical studies to offer insights into the potential of this chemical scaffold in drug development.
Anti-inflammatory Activity: ICMD-01 and JMPR-01 vs. Dexamethasone
Derivatives of this compound, specifically (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) and (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), have demonstrated potent anti-inflammatory properties in preclinical models. These compounds have been benchmarked against dexamethasone, a widely used corticosteroid for treating inflammatory conditions.
Quantitative Data Comparison
| Compound | Dose | Model | Endpoint | Efficacy | Reference |
| ICMD-01 | 50 mg/kg | CFA-induced paw edema (mice) | Edema Reduction | Comparable to Dexamethasone (2 mg/kg) at 2-6 hours[1] | [1] |
| JMPR-01 | 100 mg/kg | CFA-induced paw edema (mice) | Edema Reduction | Similar to Dexamethasone at 2-6 hours | [2] |
| JMPR-01 | 5, 10, 50 mg/kg | Zymosan-induced peritonitis (mice) | Leukocyte Migration Inhibition | 61.8%, 68.5%, 90.5% reduction, respectively | [2] |
| JMPR-01 | 3.125-50 µM | LPS-stimulated J774 macrophages | Nitrite & IL-1β Production | Significant reduction (p < 0.05) | [2] |
| Dexamethasone | 2 mg/kg | CFA-induced paw edema (mice) | Edema Reduction | Standard positive control[3] | [3] |
| Dexamethasone | 40 µM | LPS-stimulated J774 macrophages | Nitrite Production | Standard positive control[1] | [1] |
Experimental Protocols
CFA-Induced Paw Edema in Mice
This model is a well-established method for inducing chronic inflammation.[4]
-
Animals: Male Swiss mice are typically used.
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) (e.g., 20 µL of 1 mg/mL) is administered into the plantar surface of the right hind paw.[4]
-
Treatment: Test compounds (e.g., ICMD-01, JMPR-01) are administered orally, while the standard-of-care, dexamethasone, is given via intraperitoneal injection, typically 40 minutes before CFA injection.[3]
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 2, 4, 6, and 24 hours) after CFA injection. The difference in paw volume between the treated and untreated paws is calculated as the edema volume.[3]
Workflow for CFA-induced paw edema model.
Anticancer Activity: TDO Inhibitor (Compound 5c) vs. Standard of Care
A derivative of this compound, compound 5c, has been identified as a novel inhibitor of Tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune evasion.[5] This positions it as a potential therapeutic agent for cancers like hepatocellular carcinoma.
Quantitative Data and In Vivo Observations
| Compound | Target | IC50 | Model | Observation | Reference |
| Compound 5c | TDO | 1.25 ± 0.04 µM | Hepa1-6 hepatocellular carcinoma allograft | Significant tumor growth suppression with a favorable safety profile. Synergizes with PD-1/PD-L1 inhibitor BMS-202.[5] | [5] |
| Sorafenib | Multi-kinase inhibitor | - | Patient-derived HCC xenografts | Dose-dependent tumor growth inhibition.[6] | [6] |
| Atezolizumab + Bevacizumab | PD-L1 + VEGF | - | Unresectable HCC (Clinical) | Improved overall and progression-free survival compared to sorafenib. | [7] |
Experimental Protocols
TDO Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of TDO.
-
Enzyme and Substrate: Recombinant human TDO and its substrate, L-tryptophan, are used.
-
Reaction: The assay is typically performed in a 96-well or 384-well plate format. The test compound is incubated with the TDO enzyme.
-
Initiation: The reaction is initiated by the addition of L-tryptophan.
-
Detection: The product of the reaction, N-formylkynurenine, is detected. This can be done using various methods, including fluorescence-based probes that react with the product to generate a fluorescent signal. The decrease in signal in the presence of the inhibitor is proportional to its inhibitory activity.
TDO inhibition by Compound 5c.
Anti-infective Activity: DUB Inhibitor (C6) vs. Standard of Care
Compound C6, a 2-cyano-3-acrylamide derivative, has been identified as a deubiquitinase (DUB) inhibitor with anti-infective properties against intracellular pathogens like Listeria monocytogenes.[8] This represents a host-directed therapeutic approach, which is a departure from traditional antibiotics that target the pathogen directly.
Quantitative Data Comparison
| Compound | Target | Model | Endpoint | Efficacy | Reference |
| C6 | Deubiquitinase (DUB) enzymes | L. monocytogenes in macrophages | Intracellular Replication | >50% reduction in bacterial growth.[9] | [9] |
| Ampicillin | Bacterial cell wall synthesis | L. monocytogenes (clinical isolates) | Minimum Inhibitory Concentration (MIC) | MICs generally range from 0.25-0.5 mg/L.[8] | [8] |
Note: The comparison between C6 and ampicillin is indirect as they were not tested in the same study. C6's efficacy is based on reducing intracellular growth in a host cell model, while ampicillin's is based on direct bacterial inhibition.
Experimental Protocols
Intracellular Listeria monocytogenes Replication Assay in Macrophages
This assay assesses the ability of a compound to inhibit the growth of L. monocytogenes inside host cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are seeded in multi-well plates.
-
Infection: The macrophages are infected with L. monocytogenes at a specific multiplicity of infection (MOI).
-
Treatment: After allowing for bacterial entry, the cells are treated with an antibiotic (e.g., gentamicin) to kill extracellular bacteria. The cells are then treated with the test compound (e.g., C6).
-
Lysis and Plating: At various time points post-infection, the macrophages are lysed to release the intracellular bacteria.
-
Quantification: The lysate is serially diluted and plated on agar plates to determine the number of colony-forming units (CFU), which reflects the number of viable intracellular bacteria. A reduction in CFU in treated cells compared to untreated cells indicates anti-infective activity.
Intracellular replication assay workflow.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The investigational compounds discussed are not approved for clinical use. Further research is required to establish their safety and efficacy in humans.
References
- 1. journals.asm.org [journals.asm.org]
- 2. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility of Clinical Isolates of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of subinhibitory concentrations of ampicillin on Listeria monocytogenes | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 6. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro study of synergy of ampicillin with ceftriaxone against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Independent Verification of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)'s Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) , a derivative of the 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold, against Tyrphostin AG-490 , a well-established inhibitor of the JAK2/STAT3 signaling pathway. The comparison is based on available preclinical data from in vitro and in vivo experimental models of inflammation.
Executive Summary
(E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and cellular processes. It has been shown to reduce the production of nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) in macrophage cell lines. Furthermore, in vivo studies have confirmed its ability to attenuate paw edema and leukocyte migration. While the precise mechanism of JMPR-01 is still under investigation, it is suggested to involve the modulation of inducible nitric oxide synthase (iNOS).
Tyrphostin AG-490, a known inhibitor of Janus kinase 2 (JAK2), exerts its anti-inflammatory effects by blocking the JAK/STAT signaling pathway, a critical pathway in cytokine signaling. This guide presents a comparative analysis of the efficacy of these two compounds based on published experimental data.
Data Presentation
Table 1: In Vitro Anti-inflammatory Efficacy
| Compound | Model | Target | Efficacy | Concentration | Reference |
| JMPR-01 | LPS-stimulated J774 macrophages | Nitrite (NO) | Significant reduction | 3.125-50 µM | [1] |
| LPS-stimulated J774 macrophages | TNF-α | Significant reduction | 25 and 50 µM | [1] | |
| LPS-stimulated J774 macrophages | IL-1β | Significant reduction | 3.125-50 µM | [1] | |
| Tyrphostin AG-490 | Zymosan-activated synovial cells | p-STAT3 | Inhibition | Not specified | [2] |
| IL-6-stimulated cells | p-STAT3 | Inhibition | 50 µM | [1] | |
| Collagenase-induced osteoarthritis model | IL-6 | Inhibition | Not specified | [2] | |
| Collagenase-induced osteoarthritis model | IL-17 | Inhibition | Not specified | [2] |
Note: Direct comparison is challenging due to different experimental models and reported endpoints.
Table 2: In Vivo Anti-inflammatory Efficacy
| Compound | Model | Endpoint | Efficacy | Doses | Reference |
| JMPR-01 | CFA-induced paw edema (mice) | Paw volume reduction | Significant inhibition at 2-6 hours | 100 mg/kg | [1][3] |
| Zymosan-induced peritonitis (mice) | Leukocyte migration inhibition | 61.8%, 68.5%, and 90.5% reduction | 5, 10, and 50 mg/kg | [1][3] | |
| Tyrphostin AG-490 | Neonatal obstructive nephropathy (mice) | Reduced inflammation and fibrosis | Not specified | 10 mg/kg/day | [4] |
| Collagenase-induced osteoarthritis (mice) | Ameliorated cartilage and bone destruction | Not specified | Not specified | [2] |
Note: The in vivo models and endpoints for JMPR-01 and Tyrphostin AG-490 are different, precluding a direct quantitative comparison.
Experimental Protocols
Synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)[3]
To a solution of 2-cyano-N-phenylacetamide (1 mmol) and 2-carboxyaldehyde (1 mmol) in toluene (10 mL), 5–10 drops of triethylamine were added as a catalyst. The reaction mixture was stirred magnetically for 24 hours at a temperature between 105–110 °C. The completion of the reaction was monitored by Analytical Thin Layer Chromatography (TLC).
In Vitro Anti-inflammatory Assays for JMPR-01[1]
-
Cell Culture: J774 murine macrophage cells were used.
-
Nitrite Determination: Macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of varying concentrations of JMPR-01 (3.125-50 µM) for 24 hours. The concentration of nitrite in the culture supernatant was determined using the Griess reagent.
-
Cytokine Measurement (TNF-α and IL-1β): Macrophages were stimulated with LPS and IFN-γ in the presence of JMPR-01 (3.125–50 µM) for 24 hours. The levels of TNF-α and IL-1β in the supernatant were quantified by enzyme-linked immunosorbent assay (ELISA).
In Vivo Anti-inflammatory Assays for JMPR-01[1][3]
-
CFA-Induced Paw Edema: Male Swiss mice were administered JMPR-01 (50 and 100 mg/kg, p.o.) or vehicle 40 minutes before the subplantar injection of Complete Freund's Adjuvant (CFA). Paw volume was measured at 2, 4, 6, and 24 hours post-CFA injection using a plethysmometer.
-
Zymosan-Induced Peritonitis: Male Swiss mice were treated with JMPR-01 (5, 10, and 50 mg/kg, i.p.) or vehicle 30 minutes before the intraperitoneal injection of zymosan A. Four hours later, the animals were euthanized, and the peritoneal cavity was washed. The total number of leukocytes in the peritoneal lavage fluid was determined.
Tyrphostin AG-490 In Vitro Assay (General)[2][4]
-
Cell Treatment: Various cell types (e.g., synovial cells, tubular cells) were pre-treated with Tyrphostin AG-490 at specified concentrations (e.g., 100 µM) for a designated period (e.g., 24 hours) before stimulation with an inflammatory agent (e.g., zymosan, cyclic stretch).
-
Western Blotting for p-STAT3: Following treatment and stimulation, cell lysates were prepared and subjected to SDS-PAGE. The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 were determined by Western blotting using specific antibodies to assess the inhibitory effect of AG-490 on STAT3 activation.
Mandatory Visualization
References
A Head-to-Head Comparison of 2-Cyano-3-(1H-indol-3-yl)acrylamide Derivatives: Unveiling their Therapeutic Potential in Oncology and Inflammation
For researchers, scientists, and drug development professionals, the 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold represents a promising framework for the design of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of various derivatives, focusing on their anticancer and anti-inflammatory properties, supported by experimental data from recent studies.
The core structure, characterized by an indole nucleus linked to a cyanoacrylamide moiety, has proven to be a versatile template for developing compounds with a range of biological activities. These derivatives have demonstrated efficacy in inhibiting key pathways involved in cancer progression and inflammatory responses. This guide will delve into a comparative analysis of their performance, present the methodologies behind these findings, and visualize the intricate biological pathways they modulate.
Anticancer and Cytotoxic Activity: A Comparative Analysis
Several derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxic effects have been tested against a variety of human cancer cell lines, revealing structure-activity relationships that are crucial for further drug development.
A notable series of (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives demonstrated significant cytotoxicity against the MCF7 human breast adenocarcinoma cell line.[1] Similarly, a distinct set of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives has been identified with potent growth-inhibitory effects across a broad panel of cancer cell lines.[2] One of the standout compounds from this series, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (referred to as compound 5c in its study), exhibited remarkable activity with GI50 values in the nanomolar to low micromolar range against various cancers, including leukemia, lung cancer, and breast cancer.[2]
Another promising avenue of investigation has been the development of enzyme inhibitors. For instance, (E)-2-cyano-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide was identified as a potent inhibitor of Tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune evasion.[5] This compound not only showed a low micromolar IC50 value but also demonstrated significant tumor growth suppression in a preclinical model.[5]
The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Derivative | Target/Cell Line(s) | Activity (IC50/GI50) | Reference |
| (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide (Compound 14) | MCF7 (Breast Adenocarcinoma) | 55.3 µg/mL | [1] |
| (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide (Compound 5) | MCF7 (Breast Adenocarcinoma) | 61.2 µg/mL | [1] |
| (E)-2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide (Compound 10) | MCF7 (Breast Adenocarcinoma) | 66.4 µg/mL | [1] |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (Compound 5c) | Leukemia (HL-60(TB)), Non-Small Cell Lung Cancer (NCI-H522), Colon Cancer (COLO 205), CNS Cancer (SF-539, SNB-75), Ovarian Cancer (OVCAR-3), Renal Cancer (A498, RXF 393), Breast Cancer (MDA-MB-468) | GI50 = 0.0244 - 5.06 µM | [2] |
| (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (Compound 5c) | Tryptophan 2,3-dioxygenase (TDO) | IC50 = 1.25 ± 0.04 µM | [5] |
Anti-inflammatory Potential: Modulating Key Signaling Pathways
The this compound scaffold has also yielded potent anti-inflammatory agents. These derivatives have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in cellular and animal models of inflammation.
A significant example is (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), a hybrid molecule derived from indomethacin and paracetamol.[3] This compound demonstrated a significant, dose-dependent inhibition of nitrite, interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) production in J774 macrophages.[3] Furthermore, in an in vivo model of paw edema, ICMD-01 exhibited a potent anti-inflammatory effect, with a 50 mg/kg dose significantly reducing swelling.[3]
Another derivative, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), also displayed promising anti-inflammatory properties by reducing the production of nitrite, IL-1β, and TNF-α in macrophages.[6] In a zymosan-induced peritonitis model, JMPR-01 significantly inhibited leukocyte migration, a key event in the inflammatory cascade.[6]
The anti-inflammatory effects of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) have also been documented. This compound was found to reduce leukocyte migration in vivo and decrease the levels of several pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ.[7]
The following table summarizes the anti-inflammatory activities of these derivatives.
| Derivative | Model | Key Findings | Reference |
| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | J774 Macrophages; In vivo paw edema | Significant inhibition of nitrite, IL-1β, and TNF-α production. Dose-dependent reduction of paw edema (50 mg/kg showed significant effect). | [3] |
| (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) | J774 Macrophages; In vivo peritonitis | Significant reduction in nitrite, IL-1β, and TNF-α production. Significant inhibition of leukocyte migration. | [6] |
| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | In vivo peritonitis and air pouch | Reduced leukocyte migration. Decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the anticancer and anti-inflammatory activities of these derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (DMSO) to each well. The plate is then incubated for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Anti-inflammatory Activity: Cytokine Inhibition Assay
This assay measures the ability of the derivatives to inhibit the production of pro-inflammatory cytokines in immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Human PBMCs are isolated and adjusted to a concentration of 1 x 10⁶ cells/mL.
-
Stimulation and Treatment: The cells are stimulated with LPS (1 µg/mL) in the presence of varying concentrations of the test compounds (typically ranging from 10⁻⁵ to 10⁻⁸ M).
-
Incubation: The cell cultures are incubated for 4 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: The levels of induced TNF-α and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cytokine production (IC50) is calculated.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway for the anticancer activity of select derivatives.
Caption: Mechanism of anti-inflammatory action via cytokine inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-cyano-3-(1H-indol-3-yl)acrylamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 2-cyano-3-(1H-indol-3-yl)acrylamide, a compound requiring careful management due to its potential hazards. The following procedures are based on best practices for acrylamide derivatives and general laboratory chemical waste management.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the potential hazards associated with acrylamide and its derivatives. These compounds are often toxic if swallowed, harmful upon skin contact or inhalation, and can cause serious eye and skin irritation.[1][2] Some acrylamide compounds are also considered potential carcinogens and may cause genetic defects.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear nitrile or other chemical-resistant gloves.[3]
-
Eye Protection: Safety glasses or splash goggles are required. A face shield is recommended if there is a risk of splashing.[3]
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.[3]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[2]
-
Segregate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions, rinsates).
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect in a designated, sealed, and shatter-resistant container.[2] If the primary container is not shatter-resistant, use a secondary container.[2]
-
Never overfill waste containers.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the primary hazard warnings (e.g., "Toxic," "Mutagen").[4]
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.[2]
-
Do not dispose of this compound down the drain or in regular trash.[2][5] The recommended disposal method is through a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[5]
-
-
Decontamination of Empty Containers and Glassware:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, deface the chemical label on the empty container before disposal as non-hazardous waste, if permitted by your institution.
-
For decontamination of surfaces or glassware, a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite solution can be used to polymerize residual acrylamide.[1][4][6] Allow a contact time of at least 30 minutes before washing with soap and water.[4][6] All decontamination materials should be collected as hazardous waste.[4]
-
Hazard Summary for Acrylamide Derivatives
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow.
References
Essential Safety and Operational Guide for 2-Cyano-3-(1H-indol-3-yl)acrylamide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-cyano-3-(1H-indol-3-yl)acrylamide was publicly available at the time of this writing. The following guidance is based on the general safety protocols for the acrylamide class of compounds and available data on structurally similar molecules. Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar acrylamide compounds.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-impermeable gloves (e.g., nitrile rubber). Fire/flame resistant and impervious lab coat or clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Chemical Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Prevent fire caused by electrostatic discharge.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Protect from light, heat, and moisture.
Accidental Release and Disposal Plan
A clear plan for accidental spills and waste disposal is critical for laboratory safety and environmental protection.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan:
-
Chemical waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Do not allow the chemical to enter drains or sewer systems.
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.
First Aid Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Protocol: General Synthesis
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives often involves a Knoevenagel condensation reaction. The following is a generalized protocol and should be adapted and optimized for specific substrates and scales.
Experimental Workflow for Synthesis
Caption: General workflow for Knoevenagel condensation.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the appropriate 1H-indole-3-carbaldehyde and 2-cyanoacetamide.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, to the flask. Then, add a catalytic amount of a base, like piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash it with a cold solvent, and then recrystallize it from a suitable solvent to obtain the purified this compound derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
